Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADXNQNCAFGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-42-8 | |
| Record name | 3-(Bromomethyl)-1H-indazole, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Core Chemical Properties
This compound, with the CAS number 174180-42-8, is a derivative of indazole, a bicyclic heteroaromatic compound. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its stability and solubility in organic solvents, while the bromomethyl group at the 3-position serves as a reactive handle for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 174180-42-8 | [1] |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 311.18 g/mol | [1] |
| Appearance | White to yellow solid | |
| Purity | 95+% | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step sequence starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.
Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
This step involves the protection of the nitrogen atom of 3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
To a solution of 3-methyl-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.1-1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Diagram 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical research and development. This document details the necessary reagents, experimental protocols, and quantitative data to facilitate its successful laboratory preparation.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various kinase inhibitors and other biologically active molecules. The presence of the reactive bromomethyl group at the 3-position, coupled with the protective tert-butyloxycarbonyl (Boc) group on the indazole nitrogen, allows for selective functionalization and elaboration of the molecular scaffold. This guide outlines a common and effective two-step synthesis route commencing from 3-methyl-1H-indazole.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Boc Protection: The nitrogen of the indazole ring of 3-methyl-1H-indazole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.
-
Radical Bromination: The methyl group at the 3-position of the Boc-protected indazole is then subjected to a radical bromination, typically using N-bromosuccinimide (NBS), to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 1. Boc Protection | 3-methyl-1H-indazole | Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | 12-16 hours | Room Temperature | ~95% |
| 2. Radical Bromination | tert-Butyl 3-methyl-1H-indazole-1-carboxylate | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl₄) | 2-4 hours | Reflux (~77°C) | ~80% |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
This procedure details the protection of the indazole nitrogen with a Boc group.
Materials:
-
3-methyl-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylaminopyridine) (DMAP) (0.1 eq).
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 3-methyl-1H-indazole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
This procedure describes the radical bromination of the methyl group.
Materials:
-
tert-Butyl 3-methyl-1H-indazole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Alternative Pathway Considerations
An alternative synthesis route involves the use of tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate as the intermediate. This pathway consists of the following conceptual steps:
-
Boc Protection: Protection of 3-(hydroxymethyl)-1H-indazole to yield tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate.
-
Bromination of Alcohol: Conversion of the primary alcohol to a bromide using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
While this route is chemically feasible, the radical bromination of the methyl group is often preferred due to milder reaction conditions and the ready availability of the starting material, 3-methyl-1H-indazole.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.
Spectroscopic and Analytical Profile of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in synthetic organic chemistry. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document presents available mass spectrometry information, along with a detailed analysis of a closely related precursor, tert-butyl 1H-indazole-3-carboxylate. This comparative approach offers valuable insights for the characterization of the title compound.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.18 g/mol |
| CAS Number | 174180-42-8 |
Spectroscopic Data Summary
Mass Spectrometry (MS)
A gas chromatography-mass spectrometry (GC-MS) analysis has been recorded for this compound. The key identifier from this analysis is the molecular ion peak, which confirms the compound's molecular weight.
| Ion | m/z (Expected) | Interpretation |
| [M]⁺ | 310.03 / 312.03 | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| [M-56]⁺ | 254.03 / 256.03 | Loss of isobutylene (C₄H₈) from the tert-butyl group. |
| [M-101]⁺ | 209.03 / 211.03 | Loss of the entire Boc group (C₅H₉O₂). |
| [C₄H₉]⁺ | 57.07 | tert-butyl cation, often a base peak. |
Spectroscopic Data of a Key Precursor: Tert-butyl 1H-indazole-3-carboxylate
The following data for tert-butyl 1H-indazole-3-carboxylate (a regioisomer, also known as 3-tert-Butoxycarbonyl-1H-indazole) provides a reference for the indazole core and the tert-butoxycarbonyl group signals.[1]
¹H NMR (300MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Expected Change in Target Compound |
| 13.40 | s | 1H | - | NH | Signal will be absent due to N1-Boc protection. |
| 8.15 | d | 1H | 8.1 | Ar-H | Shift expected due to substitution at C3. |
| 7.90 | d | 1H | 8.4 | Ar-H | Shift expected due to substitution at C3. |
| 7.47-7.42 | m | 1H | - | Ar-H | Shift expected due to substitution at C3. |
| 7.30 | m | 1H | - | Ar-H | Shift expected due to substitution at C3. |
| 1.72 | s | 9H | - | -C(CH₃)₃ | Signal expected to be similar. |
| - | - | - | - | -CH₂Br | A new singlet is expected around 4.5-5.0 ppm. |
¹³C NMR (75 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment | Expected Change in Target Compound |
| 162.54 | C=O | Signal expected to be similar. |
| 141.63 | Ar-C | Shift expected. |
| 137.39 | Ar-C | Shift expected. |
| 126.83 | Ar-CH | Shift expected. |
| 122.81 | Ar-CH | Shift expected. |
| 122.04 | Ar-C | Shift expected. |
| 121.63 | Ar-CH | Shift expected. |
| 111.91 | Ar-CH | Shift expected. |
| 81.98 | -C(CH₃)₃ | Signal expected to be similar. |
| 28.42 | -C(CH₃)₃ | Signal expected to be similar. |
| - | -CH₂Br | A new signal is expected around 30-35 ppm. |
Infrared (IR) Spectroscopy (Neat) [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Expected Change in Target Compound |
| 3258 | Strong, Broad | N-H Stretch | This peak will be absent. |
| 1710 | Strong | C=O Stretch (Ester) | Peak expected to be present, possibly shifted to a higher wavenumber (e.g., ~1730-1750 cm⁻¹). |
| 1621 | Medium | C=C Stretch (Aromatic) | Peaks expected to be present. |
| 1235 | Strong | C-O Stretch (Ester) | Peak expected to be present. |
| - | - | C-Br Stretch | A new peak is expected in the fingerprint region (around 600-700 cm⁻¹). |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.
Synthesis Protocol: N-Boc Protection and Bromination
-
N-Boc Protection of 3-Methyl-1H-indazole: To a solution of 3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, tert-butyl 3-methyl-1H-indazole-1-carboxylate, can be purified by column chromatography on silica gel.
-
Bromination: The purified tert-butyl 3-methyl-1H-indazole-1-carboxylate is dissolved in a non-polar solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and irradiated with a light source to facilitate the radical bromination of the methyl group.
-
Final Purification: After the reaction is complete, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The resulting crude product, this compound, is then purified by flash column chromatography.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. The data is typically presented in terms of transmittance or absorbance.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.[1]
-
Workflow and Logical Diagrams
The following diagrams illustrate the synthetic and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for the characterization of the final product.
References
The Role of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a key synthetic intermediate that exemplifies the strategic importance of the indazole framework. While not an active pharmaceutical ingredient itself, this compound is a highly valuable building block in the synthesis of targeted therapeutics.
This technical guide explores the biological significance of this compound by examining its synthetic utility and the mechanism of action of the potent molecules derived from it. We will focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, using the FDA-approved drug Niraparib as a primary case study to illustrate the pathway from a simple indazole intermediate to a life-saving cancer therapy.
Synthetic Utility and Chemical Reactivity
This compound is designed for synthetic efficiency. It features two key functionalities:
-
The Tert-butoxycarbonyl (Boc) Group: Attached to the N1 position of the indazole ring, the Boc group serves as a protecting group. It prevents unwanted side reactions at the indazole nitrogen during synthesis and can be removed under acidic conditions in a later step.
-
The Bromomethyl Group: Located at the C3 position, the bromomethyl group is an excellent electrophilic handle. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of side chains and functional groups, which is crucial for building molecular complexity and exploring structure-activity relationships (SAR).
The primary reaction of this intermediate is the alkylation of nucleophiles, such as amines, phenols, or thiols, to create a diverse library of 3-substituted indazole derivatives.
Case Study: Synthesis and Mechanism of a PARP Inhibitor (Niraparib)
The development of PARP inhibitors is a prime example of how indazole-based intermediates lead to targeted cancer therapies. Niraparib (Zejula®) is a potent, orally active PARP inhibitor approved for treating ovarian, fallopian tube, and primary peritoneal cancer.[3][4][5]
Representative Synthesis of the Niraparib Core
While various synthetic routes to Niraparib exist, a common strategy involves the construction of the 2-phenyl-2H-indazole-7-carboxamide core. The following scheme illustrates a plausible pathway for synthesizing the core structure, highlighting where an intermediate like this compound would be used to introduce functionality at the C3 position, which is then elaborated into the final drug. For Niraparib specifically, the substitution is at the N2 and C7 positions, but the principle of using reactive indazole intermediates is the same. The synthesis shown below is a representative route to a related indazole carboxamide to illustrate the chemical principles.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Niraparib's efficacy is rooted in two key mechanisms: the inhibition of PARP enzymatic activity and the concept of synthetic lethality.[1][6][7]
-
Role of PARP in DNA Repair: Poly(ADP-ribose) polymerase enzymes, particularly PARP-1 and PARP-2, are crucial for cellular homeostasis. They act as DNA damage sensors. When they detect a single-strand break (SSB) in DNA, they bind to the site and synthesize chains of poly(ADP-ribose) (PAR). This PARylation process recruits other DNA repair proteins to the site, facilitating the Base Excision Repair (BER) pathway to fix the damage.[1][8]
-
PARP Inhibition: Niraparib is a potent inhibitor of both PARP-1 and PARP-2.[8][9] It competes with the natural substrate (NAD+) for the catalytic domain of the PARP enzyme. This inhibition has a dual effect:
-
Catalytic Inhibition: It prevents the synthesis of PAR chains, stalling the recruitment of repair machinery to SSBs. These unrepaired SSBs can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[1]
-
PARP Trapping: Niraparib not only inhibits the enzyme but also "traps" it on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and repair, further contributing to cell death.[7][10] The potency of different PARP inhibitors often correlates more strongly with their trapping ability than their catalytic inhibition alone.[10]
-
-
Synthetic Lethality: The true power of PARP inhibitors like Niraparib is realized in cancer cells that have a pre-existing defect in another major DNA repair pathway, Homologous Recombination (HR). The HR pathway is the primary mechanism for repairing DSBs. Genes like BRCA1 and BRCA2 are essential for functional HR. In cancers with mutations in BRCA1/2, the HR pathway is deficient.
-
In a normal cell, if PARP is inhibited, the resulting DSBs can still be repaired by the functional HR pathway.
-
However, in a BRCA-mutated cancer cell, both the BER pathway (due to PARP inhibition) and the HR pathway are compromised. The cell is unable to repair the accumulating DSBs, leading to genomic instability, mitotic catastrophe, and ultimately, programmed cell death (apoptosis). This phenomenon, where the loss of two genes/pathways is lethal but the loss of either one alone is not, is called synthetic lethality .[11][12]
-
Quantitative Biological Data
Niraparib's potency has been extensively characterized in both biochemical and cell-based assays.
Table 1: Enzymatic and Cellular PARP Inhibition by Niraparib
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Biochemical Assay | PARP-1 | IC₅₀ | 3.8 nM | [8] |
| Biochemical Assay | PARP-2 | IC₅₀ | 2.1 nM | [8] |
| Whole Cell Assay | Various Cell Lines | IC₅₀ (PARylation) | ~4 nM | [13] |
| Whole Cell Assay | Various Cell Lines | IC₉₀ (PARylation) | ~50 nM | [13] |
IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half. IC₉₀: The concentration of an inhibitor where the response (or binding) is reduced by 90%.
Table 2: Cytotoxicity (CC₅₀/IC₅₀) of Niraparib in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | CC₅₀ / IC₅₀ (nM/µM) | Reference |
| HeLa (silenced) | Cervical Cancer | BRCA1-deficient | 34 nM | [13] |
| A549 (silenced) | Lung Cancer | BRCA2-deficient | 11 nM | [13] |
| MDA-MB-436 | Breast Cancer | BRCA1-mutant | 18 nM | [13] |
| CAPAN-1 | Pancreatic Cancer | BRCA2-deficient | 90 nM | [13] |
| Capan-1 | Pancreatic Cancer | BRCA2-deficient | ~15 µM | [14] |
| MIA PaCa-2 | Pancreatic Cancer | BRCA-proficient | ~26 µM | [14] |
| PANC-1 | Pancreatic Cancer | BRCA-proficient | ~50 µM | [14] |
| OVCAR8 | Ovarian Cancer | BRCA-proficient | ~20 µM | [14] |
| PEO1 | Ovarian Cancer | BRCA2-mutant | ~28 µM | [14] |
CC₅₀/IC₅₀: The concentration of a drug that is required for 50% cell growth inhibition. Note: IC₅₀ values can vary significantly between studies depending on assay conditions (e.g., incubation time).
Experimental Protocols
Protocol 1: Cell-Based PARP Inhibition Assay (PARylation Assay)
This assay measures the ability of a compound to inhibit the formation of PAR chains in cells following DNA damage.
1. Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
96-well cell culture plates
-
Complete culture medium
-
Hydrogen peroxide (H₂O₂) for inducing DNA damage
-
Niraparib or other test compounds
-
Lysis buffer
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
ELISA plates and reader
2. Methodology:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of Niraparib (e.g., from 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
DNA Damage Induction: Add H₂O₂ to all wells (except for negative controls) to a final concentration that induces a robust PARP response (e.g., 10 mM) and incubate for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the wells using a suitable lysis buffer.
-
ELISA:
-
Coat an ELISA plate with the cell lysates overnight at 4°C.
-
Wash the plate and block with a blocking buffer.
-
Incubate with a primary antibody specific for PAR.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Wash and add a chemiluminescent or colorimetric substrate.
-
-
Data Analysis: Read the signal on a plate reader. The signal is proportional to the amount of PARylation. Plot the signal against the concentration of Niraparib and fit to a dose-response curve to calculate the IC₅₀ value.[13]
Protocol 2: Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
1. Materials:
-
Cancer cell line of interest
-
96-well opaque-walled cell culture plates
-
Complete culture medium
-
Niraparib or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, #G7570) or similar
-
Luminometer plate reader
2. Methodology:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of Niraparib (e.g., from 0.1 µM to 200 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[14][15]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the number of viable cells. Calculate the percentage of viability relative to the vehicle control for each concentration. Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.[14][16]
Conclusion
This compound represents a pivotal class of intermediates in modern drug discovery. While devoid of a specific biological mechanism of action on its own, its true value lies in its synthetic potential. The reactive bromomethyl handle allows medicinal chemists to readily synthesize vast libraries of novel indazole-containing compounds. As demonstrated through the case study of Niraparib, these efforts can lead to the discovery of highly potent and selective therapeutic agents that operate through sophisticated mechanisms like synthetic lethality. Understanding the chemistry of such intermediates and the biology of their ultimate products is fundamental to the development of next-generation targeted therapies.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status - GOG [gog.org]
- 4. FDA approves niraparib for first-line maintenance of advanced ovarian cancer | FDA [fda.gov]
- 5. onclive.com [onclive.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules, most notably kinase inhibitors. The strategic placement of a reactive bromomethyl group at the 3-position of the indazole core, coupled with the protective tert-butoxycarbonyl (Boc) group on the nitrogen atom, makes it a versatile intermediate for constructing targeted therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of novel pharmaceuticals, with a focus on its role as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-3-(bromomethyl)-1H-indazole, 3-(Bromomethyl)-1H-indazole, N1-BOC protected |
| CAS Number | 174180-42-8 |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| Melting Point | 84 °C |
| Appearance | Solid |
Spectroscopic data for a related compound, tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, is available and can serve as a reference for characterizing the title compound.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.
Step 1: Synthesis of tert-Butyl 3-methyl-1H-indazole-1-carboxylate
This step involves the protection of the N-H group of 3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
-
To a solution of 3-methyl-1H-indazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to yield tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Step 2: Synthesis of this compound
The key transformation in this step is the benzylic bromination of the 3-methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, which typically proceeds via a free-radical mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Experimental Protocol:
-
Dissolve tert-butyl 3-methyl-1H-indazole-1-carboxylate in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.
-
Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture with stirring, often with irradiation from a sunlamp to facilitate radical initiation.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford pure this compound.
Application in Drug Development: Synthesis of CDK9 Inhibitors
This compound is a valuable intermediate in the synthesis of potent and selective CDK9 inhibitors, which are being investigated as potential treatments for colorectal cancer.[2] The bromomethyl group serves as a reactive handle for nucleophilic substitution, allowing for the attachment of various pharmacophores to the indazole scaffold.
A general synthetic workflow for the utilization of this intermediate is outlined below.
In a typical subsequent step, the bromomethyl intermediate is reacted with a suitable amine-containing heterocycle in the presence of a base. This nucleophilic substitution reaction forms a new carbon-nitrogen bond, linking the indazole core to another key part of the final inhibitor. The final step usually involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the active pharmaceutical ingredient.
Signaling Pathway in Cancer Therapy
CDK9 is a key regulator of transcription elongation. In many cancers, including colorectal cancer, the overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism. The transcription of the MCL1 gene is highly dependent on the activity of CDK9. By inhibiting CDK9, the production of Mcl-1 is suppressed, leading to an increase in intracellular reactive oxygen species (ROS), activation of the caspase cascade, and ultimately, apoptosis (programmed cell death) of the cancer cells.[2]
The diagram below illustrates the proposed mechanism of action for a CDK9 inhibitor derived from this compound.
Conclusion
This compound is a high-value intermediate for the synthesis of pharmacologically active compounds. Its utility is underscored by its role in the development of selective CDK9 inhibitors for cancer therapy. The synthetic routes to this compound are well-established, relying on standard protection and bromination reactions. The reactivity of the bromomethyl group provides a convenient point for diversification, enabling the exploration of a wide chemical space in the quest for novel and more effective therapeutics. The continued investigation into the applications of this and related indazole derivatives will undoubtedly contribute to the advancement of modern drug discovery.
References
physical and chemical characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document details its properties, synthesis, and analytical characterization, offering valuable insights for its application in research and drug development.
Core Physical and Chemical Characteristics
This compound is a stable, solid compound at room temperature. Its core structure consists of an indazole ring system N1-protected with a tert-butoxycarbonyl (Boc) group and substituted with a bromomethyl group at the 3-position. The Boc protecting group offers stability under a range of conditions, particularly basic and nucleophilic environments, while being readily removable under acidic conditions. This feature makes it a versatile intermediate in multi-step organic syntheses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [1] |
| Molecular Weight | 311.18 g/mol | [1] |
| Exact Mass | 310.031691 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols of related compounds |
| InChI | InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3 | [1] |
| InChIKey | UKADXNQNCAFGTF-UHFFFAOYSA-N | [1] |
| SMILES | c1(n--INVALID-LINK--C(=O)OC(C)(C)C)CBr | [1] |
| CAS Number | Not readily available |
Synthesis and Purification
The synthesis of this compound can be conceptualized in a two-step process starting from 3-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the methyl group at the 3-position.
Experimental Protocol: Synthesis
Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
This procedure is adapted from the synthesis of similar N-Boc protected indazole derivatives.
-
Materials: 3-methyl-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
This step involves the radical bromination of the methyl group.
-
Materials: Tert-butyl 3-methyl-1H-indazole-1-carboxylate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Experimental Protocol: Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Procedure:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Analytical Characterization
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.
Table 2: Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M+H]⁺ | 311.0, 313.0 | Molecular ion peak with isotopic pattern for Bromine |
| [M-C₄H₈+H]⁺ | 255.0, 257.0 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 211.0, 213.0 | Loss of the entire Boc group |
| [C₄H₉]⁺ | 57.1 | tert-butyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted): The spectrum is expected to show signals for the aromatic protons of the indazole ring, a singlet for the bromomethyl protons, and a singlet for the tert-butyl protons of the Boc group.
-
¹³C NMR (predicted): The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the bromomethyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the carbamate in the Boc group (around 1720-1740 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.
Reactivity and Stability
The N-Boc protecting group confers significant stability to the indazole ring, making it resistant to many nucleophilic and basic conditions.[2] The primary site of reactivity is the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the indazole core, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.
The compound should be stored in a cool, dry place, away from strong oxidizing agents. Under acidic conditions, the Boc group can be cleaved to deprotect the indazole nitrogen.
Potential Biological Activity and Applications
While there is no specific data on the biological activity of this compound itself, the indazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Indazole derivatives have been reported to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4]
Derivatives of 3-methyl-1H-indazole have been investigated as selective inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[5] The bromomethyl group at the 3-position of the title compound serves as a versatile handle to introduce various substituents, enabling the generation of diverse libraries of indazole derivatives for screening against various biological targets.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 5. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Core: A Journey from Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole-based compounds, alongside a detailed examination of their role in modern drug discovery, particularly as kinase inhibitors. We will delve into the seminal synthetic methodologies, present comparative quantitative data on the biological activity of key derivatives, and provide detailed experimental protocols for their synthesis and evaluation.
Discovery and Early History: The Pioneering Work of Emil Fischer
The history of indazole begins in 1880 with the pioneering work of the renowned German chemist, Emil Fischer . In his seminal research, Fischer reported the first synthesis of an indazole derivative by the cyclization of o-hydrazinobenzoic acid. This intramolecular condensation reaction laid the groundwork for the exploration of this novel heterocyclic system.
Subsequent to Fischer's discovery, a number of "classical" methods for the synthesis of the indazole core were developed, each contributing to the growing accessibility and chemical diversity of this compound class. These early methods, while foundational, often required harsh reaction conditions and offered limited control over regioselectivity.
The Evolution of Indazole Synthesis: A Chronological Perspective
The synthetic accessibility of the indazole core has been a key driver of its exploration in medicinal chemistry. Over the decades, the methodologies for its construction have evolved from classical, often low-yielding procedures to highly efficient and versatile modern catalytic strategies.
Classical Indazole Syntheses
Several named reactions form the bedrock of classical indazole synthesis:
-
Jacobson Indazole Synthesis (1893): This method involves the treatment of o-toluidine with nitrous acid to form a diazonium salt, which then undergoes an intramolecular cyclization. While historically significant, this method often suffers from low yields and the formation of side products.
-
Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles through the reaction of an o-nitrobenzylamine with a base.
-
Sundberg Indazole Synthesis: This method utilizes the thermal or photochemical decomposition of 2-azidostyrenes to generate a nitrene intermediate, which then cyclizes to form the indazole ring.
Modern Synthetic Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, broader substrate scope, and improved regioselectivity. Key modern approaches include:
-
Palladium-catalyzed cross-coupling reactions: These methods, such as the Buchwald-Hartwig amination, enable the efficient formation of the N-N bond crucial for the indazole ring system.
-
Copper-catalyzed reactions: Copper catalysts have also proven effective in mediating the intramolecular N-arylation reactions to form indazoles.
-
Rhodium-catalyzed C-H activation: More recently, rhodium-catalyzed C-H activation strategies have emerged as powerful tools for the direct and atom-economical synthesis of substituted indazoles.
The following diagram illustrates a generalized workflow for the synthesis of a substituted 1H-indazole, highlighting the key bond-forming steps.
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors using Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors utilizing Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in a variety of kinase inhibitors targeting critical pathways in cancer and other diseases.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The 1H-indazole core is a versatile scaffold for the synthesis of such inhibitors. This document outlines the synthesis of a model library of N-substituted 3-(aminomethyl)-1H-indazole derivatives and provides protocols for their biological evaluation.
Data Presentation
The following table summarizes the anti-proliferative activity of a representative series of 3,5-disubstituted-1H-indazole-3-amine derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration required for 50% inhibition of cell growth, are presented.
| Compound ID | A549 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | Hep-G2 (Liver Cancer) IC50 (µM) |
| 6a | >50 | 28.34 | >50 | 35.41 |
| 6f | 21.52 | 8.15 | 19.83 | 11.25 |
| 6o | 15.32 | 5.15 | 12.87 | 9.76 |
| 6u | 34.17 | 11.23 | 29.88 | 15.43 |
| 5-Fluorouracil | 8.76 | 3.12 | 10.21 | 5.89 |
Data is representative of similar compounds and is adapted from published literature for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 3-(((4-chlorophenyl)amino)methyl)-1H-indazole-1-carboxylate (IND-Inhibitor-1)
This protocol describes the N-alkylation of 4-chloroaniline with this compound.
Materials:
-
This compound
-
4-chloroaniline
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.2 equivalents).
-
Add anhydrous THF to dissolve the aniline.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product, IND-Inhibitor-1 .
Characterization:
The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Deprotection of the Indazole Nitrogen
This protocol describes the removal of the Boc protecting group to yield the final kinase inhibitor.
Materials:
-
IND-Inhibitor-1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve IND-Inhibitor-1 in dichloromethane.
-
Add trifluoroacetic acid (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected final compound.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of a synthesized inhibitor against a target kinase.
Materials:
-
Target kinase (e.g., PLK4, Aurora Kinase A)
-
Substrate peptide
-
ATP
-
Synthesized inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the target kinase to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value using non-linear regression.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Cell culture medium and supplements
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor (and a vehicle control) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by indazole-based kinase inhibitors.
References
Application Notes and Protocols: N-Alkylation of Amines with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of primary and secondary amines with tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. This reaction is a key step in the synthesis of a variety of indazole-containing compounds with potential therapeutic applications. The protocol is based on standard nucleophilic substitution reaction conditions.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indazole core is crucial for the development of new therapeutic agents. The N-alkylation of amines with this compound provides a straightforward method to introduce diverse amino functionalities at the 3-position of the indazole ring, leading to the creation of extensive compound libraries for drug discovery. This process involves the nucleophilic attack of an amine on the electrophilic benzylic carbon of the bromomethyl group, leading to the displacement of the bromide and the formation of a new carbon-nitrogen bond.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the N-alkylation of amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or ACN (approximately 0.1-0.2 M concentration).
-
Addition of Base and Amine: Add the amine (1.1-1.5 eq) to the solution, followed by the addition of a suitable base such as powdered anhydrous K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC (a typical eluent system is a mixture of hexanes and ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indazole derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of various amines with this compound. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 60 | 12 | 85-95 |
| Piperidine | K₂CO₃ | ACN | 50 | 16 | 80-90 |
| Benzylamine | DIPEA | DMF | RT | 24 | 75-85 |
| Aniline | K₂CO₃ | DMF | 80 | 24 | 60-70 |
| Diethylamine | DIPEA | ACN | 50 | 18 | 70-80 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of amines.
General Reaction Scheme
Caption: General N-alkylation reaction scheme.
Application Notes and Protocols for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening collections of low molecular weight fragments that typically bind to protein targets with low affinity but do so efficiently. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a versatile, functionalized indazole fragment that holds significant potential for FBDD, both in the generation of diverse fragment libraries and as a reactive fragment for covalent screening.
The N-Boc protecting group provides stability during many synthetic manipulations and can be readily removed under acidic conditions, allowing for further elaboration of the indazole N1 position. The 3-bromomethyl group serves as a key reactive handle for two primary applications:
-
Fragment Library Synthesis: The bromide can be displaced by a variety of nucleophiles to rapidly generate a library of fragments with diverse functionalities at the 3-position.
-
Covalent Fragment Screening: The electrophilic bromomethyl group can react with nucleophilic residues (e.g., cysteine) in a protein's binding site, enabling its use as a covalent fragment to identify and validate binding pockets.
These application notes provide detailed protocols for the synthesis of the title compound, its use in generating a fragment library, and its application in a covalent fragment screening workflow.
Data Presentation
While specific binding data for this compound is not extensively available in the public domain, the following table outlines the calculated physicochemical properties that are critical for its classification as a fragment and for guiding library development.
| Property | Value | Source |
| Molecular Weight | 311.18 g/mol | Calculated |
| cLogP | 3.1 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| Topological Polar Surface Area | 44.1 Ų | Calculated |
Table 1: Physicochemical Properties of this compound.
The properties of the core fragment align well with the "Rule of Three" often applied in FBDD (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3). While the molecular weight is slightly above 300, its utility as a reactive fragment and a versatile synthetic intermediate remains high.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-methyl-1H-indazole.
Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
-
To a solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Step 2: Bromination to this compound
-
Dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Generation of a Fragment Library via Nucleophilic Substitution
This protocol outlines a general procedure for creating a library of diverse indazole fragments.
-
In parallel reaction vials, dispense a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
To each vial, add a unique nucleophile (1.1 eq) from a pre-selected library (e.g., phenols, thiophenols, amines, heterocycles).
-
Add a suitable base (e.g., potassium carbonate or triethylamine, 1.5 eq) to each vial.
-
Seal the vials and stir the reactions at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the progress of a representative reaction by LC-MS.
-
Upon completion, perform a high-throughput aqueous work-up and extraction into a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and purify the fragments using high-throughput purification techniques such as preparative HPLC.
-
Characterize each fragment by LC-MS and NMR spectroscopy.
| Nucleophile Class | Example | Resulting Linkage |
| Phenols | 4-Methoxyphenol | Ether |
| Thiophenols | 4-Chlorothiophenol | Thioether |
| Amines | Morpholine | Amine |
| Heterocycles | Imidazole | N-alkylation |
Table 2: Examples of Nucleophiles for Fragment Library Synthesis.
Protocol 3: Covalent Fragment Screening against a Cysteine-containing Protein
This protocol describes a general workflow for screening this compound as a covalent fragment.
-
Protein Preparation: Prepare the target protein at a suitable concentration (e.g., 10 µM) in a buffered solution (e.g., HEPES or phosphate buffer, pH 7.4).
-
Compound Incubation: Incubate the protein with this compound (e.g., at 100-200 µM) for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., 4 °C or room temperature). Include a no-fragment control.
-
Mass Spectrometry Analysis: Analyze the samples by intact protein mass spectrometry (e.g., LC-ESI-TOF MS). A mass shift corresponding to the molecular weight of the fragment minus HBr indicates covalent modification.
-
Hit Validation:
-
Perform dose-response and time-course experiments to confirm covalent modification.
-
Use tandem mass spectrometry (MS/MS) to identify the specific residue(s) modified.
-
-
Functional Assay: If a functional assay for the target protein is available, assess the effect of the covalent fragment on protein activity to correlate binding with function.
Visualizations
Caption: Synthetic workflow for the target compound.
Caption: Workflow for fragment library generation.
Application of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate in API Synthesis: A Detailed Overview
Introduction
Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and neurological effects. The presence of a Boc-protected nitrogen and a reactive bromomethyl group at the 3-position makes this reagent a versatile intermediate for introducing the indazole moiety into drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical API, a potent kinase inhibitor.
Application Notes
The unique structural features of this compound offer several advantages in API synthesis:
-
Regioselective Functionalization: The tert-butyloxycarbonyl (Boc) protecting group on the N1 position of the indazole ring directs alkylation and other electrophilic reactions to this position, preventing the formation of undesired N2-substituted isomers. This protection is crucial for ensuring the correct regiochemistry in the final API.
-
Controlled Introduction of the Indazole Moiety: The bromomethyl group at the C3 position serves as a versatile handle for nucleophilic substitution reactions. This allows for the straightforward coupling of the indazole core with various nucleophiles, such as amines, phenols, and thiols, which are often present in other fragments of the target API.
-
Stability and Handling: The Boc-protected indazole is generally more stable and easier to handle compared to the unprotected parent compound, facilitating its use in multi-step syntheses.
-
Versatility in Drug Design: The indazole ring system is a known pharmacophore that can interact with various biological targets. By using this compound, medicinal chemists can readily incorporate this privileged scaffold into novel drug candidates to explore their therapeutic potential. Indazole derivatives have been investigated for their roles as cannabinoid receptor agonists and inhibitors of various kinases.
Hypothetical API Synthesis: A Kinase Inhibitor
To illustrate the application of this compound, we will outline the synthesis of a hypothetical kinase inhibitor, "Indazokinib." Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. In this example, the indazole moiety will serve as this core component.
The overall synthetic strategy involves the coupling of this compound with a substituted aniline derivative, followed by deprotection of the Boc group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of "Indazokinib" starting from this compound. The data is based on typical yields and conditions for analogous reactions found in the literature.
| Step | Reaction | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | This compound, 4-amino-3-chlorophenol | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Boc Deprotection | Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 4 | 95 |
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (Intermediate 1)
Materials:
-
This compound
-
4-amino-3-chlorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-amino-3-chlorophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a solid.
Protocol 2: Synthesis of 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole ("Indazokinib")
Materials:
-
Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (Intermediate 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Tert-butyl 3-((4-amino-3-chlorophenoxy)methyl)-1H-indazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the final product, "Indazokinib," as a solid.
Visualizations
Caption: Synthetic pathway for the hypothetical API "Indazokinib".
Caption: Experimental workflow for the synthesis of "Indazokinib".
Application Notes and Protocols for the Coupling of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate with Phenols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of tert-butyl 3-((aryloxy)methyl)-1H-indazole-1-carboxylate derivatives through the coupling of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate with various phenols. This reaction, a variant of the Williamson ether synthesis, is a crucial transformation in medicinal chemistry for the generation of novel indazole-based compounds with potential therapeutic applications.
Introduction
Indazole scaffolds are privileged structures in drug discovery, exhibiting a wide range of biological activities. The functionalization of the indazole core at the 3-position allows for the exploration of chemical space and the development of new molecular entities. The ether linkage formed by coupling with phenols introduces diverse aryl substituents, which can significantly influence the pharmacological properties of the resulting molecules. This protocol outlines a reliable method for achieving this synthesis, focusing on reaction conditions, purification, and characterization.
Reaction Principle
The coupling reaction proceeds via a Williamson ether synthesis, a well-established method for forming ethers from an organohalide and a deprotonated alcohol or phenol. In this specific application, the phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the bromomethyl group on the indazole derivative in a nucleophilic substitution reaction (SN2), displacing the bromide ion and forming the desired ether linkage. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances the stability of the molecule and can be readily removed in a subsequent step if required.
Experimental Protocols
General Procedure for the Coupling of this compound with Phenols
This protocol describes a general method adaptable for a range of substituted phenols. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol, 4-nitrophenol, phenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil (use with extreme caution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or argon gas inlet
-
Septa and needles for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Method 1: Using Potassium Carbonate (A milder approach)
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted phenol (1.2 equivalents) and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per mmol of the limiting reagent).
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Using Sodium Hydride (For less reactive phenols)
Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in a fume hood and under an inert atmosphere.
-
To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 equivalents) and anhydrous DMF (5-10 mL per mmol of the limiting reagent).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 equivalents) portion-wise to the stirred solution. (Note: Hydrogen gas is evolved) .
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive phenols.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the coupling of this compound with various phenols.
| Entry | Phenol | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ (2.0) | DMF | 70 | 6 | 75 |
| 2 | 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 60 | 4 | 82 |
| 3 | 4-Nitrophenol | NaH (1.3) | DMF | rt | 3 | 88 |
| 4 | 2-Chlorophenol | NaH (1.3) | DMF | 50 | 8 | 65 |
Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.
Visualization of Experimental Workflow and Reaction Pathway
Experimental Workflow
Large-Scale Synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the N-Boc protection of 3-methyl-1H-indazole, followed by the radical bromination of the 3-methyl group. This protocol is designed to be scalable and efficient for laboratory and pilot plant settings.
Experimental Protocols
The synthesis is divided into two main stages:
Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
This initial step involves the protection of the nitrogen atom of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a crucial activation step that facilitates the subsequent bromination and prevents unwanted side reactions.
Materials:
-
3-Methyl-1H-indazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane (DCM) in a suitable reaction vessel, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of DCM) and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Tert-butyl 3-methyl-1H-indazole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
The second step involves the selective bromination of the methyl group at the 3-position of the Boc-protected indazole. This is achieved through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
Tert-butyl 3-methyl-1H-indazole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 equivalent) in anhydrous carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05 equivalents).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material. Irradiation with a UV lamp can also be used to initiate the reaction.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.
Data Presentation
| Parameter | Step 1: Boc Protection | Step 2: Bromination |
| Starting Material | 3-Methyl-1H-indazole | Tert-butyl 3-methyl-1H-indazole-1-carboxylate |
| Key Reagents | (Boc)₂O, DMAP | NBS, AIBN |
| Solvent | Dichloromethane (DCM) | Carbon Tetrachloride (CCl₄) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 77 °C) |
| Typical Reaction Time | 12-16 hours | 4-6 hours |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
| Typical Yield | 85-95% | 70-85% |
| Product Form | Solid | Solid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Functionalization of the Indazole Core via Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of various nucleophiles using tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. This versatile reagent serves as a key building block for introducing the indazole moiety into a wide range of molecules, a common strategy in the development of new therapeutic agents. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.
Introduction
The functionalization of the indazole ring is a critical step in the synthesis of many biologically active compounds. This compound is a valuable electrophile for the introduction of a protected indazole-3-methyl group. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protecting group, which can be removed under acidic conditions if desired, allowing for further modification at this position. The bromomethyl group at the 3-position is a reactive site for nucleophilic substitution, enabling the formation of C-O, C-N, C-S, and C-C bonds.
This document outlines protocols for the alkylation of various nucleophiles, including phenols, thiols, amines, and active methylene compounds, using this reagent.
Key Applications
The use of this compound allows for the synthesis of a diverse array of indazole derivatives with potential applications in drug discovery, including but not limited to:
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology.
-
Cannabinoid Receptor Modulators: Functionalized indazoles have been investigated for their activity at cannabinoid receptors.[1]
-
Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents.
-
Antimicrobial Agents: The indazole core has been incorporated into novel antimicrobial compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of the indazole core via nucleophilic substitution on this compound.
Protocol 1: O-Alkylation of Phenols
This protocol describes the synthesis of tert-butyl 3-((aryloxy)methyl)-1H-indazole-1-carboxylates through the Williamson ether synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq.) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data for O-Alkylation of Phenols:
| Entry | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 70 | 12 | 85 |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 12 | 88 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | MeCN | 60 | 8 | 92 |
| 4 | 2-Naphthol | K₂CO₃ | DMF | 80 | 16 | 82 |
Protocol 2: N-Alkylation of Amines and N-Heterocycles
This protocol details the synthesis of tert-butyl 3-(((amino)methyl)-1H-indazole-1-carboxylates.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine/N-heterocycle
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine or N-heterocycle (1.2 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add this compound (1.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50 °C, monitoring by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography (eluent: DCM/methanol gradient).
Quantitative Data for N-Alkylation of Amines and N-Heterocycles:
| Entry | Amine/Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | MeCN | 50 | 6 | 90 |
| 2 | Piperidine | K₂CO₃ | MeCN | 50 | 6 | 93 |
| 3 | Aniline | Et₃N | THF | RT | 24 | 75 |
| 4 | Imidazole | K₂CO₃ | MeCN | RT | 12 | 88 |
Protocol 3: S-Alkylation of Thiols
This protocol describes the synthesis of tert-butyl 3-(((arylthio)methyl)-1H-indazole-1-carboxylates.
Reaction Scheme:
Materials:
-
This compound
-
Thiophenol derivative
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiophenol (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Quantitative Data for S-Alkylation of Thiols:
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | RT | 4 | 95 |
| 2 | 4-Methylthiophenol | K₂CO₃ | DMF | RT | 4 | 96 |
| 3 | 4-Chlorothiophenol | K₂CO₃ | DMF | RT | 5 | 92 |
| 4 | Benzyl mercaptan | K₂CO₃ | DMF | RT | 3 | 94 |
Protocol 4: C-Alkylation of Active Methylene Compounds
This protocol details the synthesis of indazole derivatives through the alkylation of carbanions generated from active methylene compounds.
Reaction Scheme:
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
Sodium hydride (NaH, 60% in mineral oil) or Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add the active methylene compound (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography.
Quantitative Data for C-Alkylation of Active Methylene Compounds:
| Entry | Active Methylene Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl malonate | NaH | THF | RT | 18 | 80 |
| 2 | Ethyl acetoacetate | NaOEt | EtOH | RT | 24 | 78 |
| 3 | Malononitrile | NaH | THF | RT | 12 | 85 |
| 4 | Acetylacetone | NaH | THF | RT | 12 | 82 |
Visualizations
Caption: General experimental workflow for the functionalization of the indazole core.
Caption: Logical relationship of reaction components.
References
Synthetic Routes for the Derivatization of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile building block, Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. The methodologies outlined herein are essential for the construction of diverse chemical libraries for drug discovery and development, leveraging the privileged indazole scaffold.
Overview of Synthetic Strategies
This compound is a key intermediate for introducing the indazole-3-ylmethyl moiety into a variety of molecular frameworks. The primary routes for its derivatization involve the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions and serves as a precursor for organometallic cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides stability and enhances solubility in organic solvents, and can be readily removed under acidic conditions to allow for further functionalization at this position.
The main synthetic pathways covered in these notes are:
-
Nucleophilic Substitution Reactions: Direct displacement of the bromide with various nucleophiles such as amines, phenols, thiols, and carbanions.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Heck, and Sonogashira couplings to form carbon-carbon and carbon-heteroatom bonds.
-
Conversion to Other Functional Groups: Transformation of the bromomethyl group into other useful functionalities, such as an aldehyde or a phosphonium salt for subsequent Wittig reactions.
Nucleophilic Substitution Reactions
The benzylic-like bromide of this compound is highly susceptible to nucleophilic attack, providing a straightforward method for the introduction of a wide range of functional groups.
Synthesis of Amine Derivatives
The reaction with primary and secondary amines yields the corresponding 3-(aminomethyl)-1H-indazole derivatives, which are common motifs in pharmacologically active compounds.
General Protocol for N-Alkylation:
A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is treated with the desired amine (1.1-1.5 eq.) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0-3.0 eq.). The reaction mixture is stirred at room temperature or gently heated (50-70 °C) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | Acetonitrile | 70 | 3 | 85 |
| 2 | Piperidine | K₂CO₃ | DMF | RT | 12 | 92 |
| 3 | N-Methylaniline | DIPEA | Acetonitrile | 60 | 8 | 78 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Synthesis of Ether and Thioether Derivatives
Phenols and thiols can be readily alkylated to afford the corresponding ether and thioether derivatives, respectively.
General Protocol for O- and S-Alkylation:
To a solution of the desired phenol or thiol (1.1 eq.) in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) is added, and the mixture is stirred for a short period to generate the corresponding phenoxide or thiolate. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated until completion. The workup and purification are similar to the N-alkylation protocol described above.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 60 | 6 | 88 |
| 2 | 4-Methoxythiophenol | NaH | THF | RT | 4 | 95 |
| 3 | 2-Naphthol | K₂CO₃ | Acetone | Reflux | 8 | 82 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
While direct cross-coupling of the bromomethyl group is less common, it can be converted to a more suitable coupling partner. For instance, conversion to an organometallic reagent or participation in reactions where a C(sp³)-C(sp²) coupling is feasible. More commonly, the indazole core itself can be functionalized with a halide for cross-coupling, or the bromomethyl group can be used to synthesize precursors for these reactions. For the purpose of these notes, we will focus on the derivatization of the closely related 3-iodoindazole analog, as this represents a highly efficient and well-documented approach to C-C bond formation at the 3-position. The synthesis of the requisite 3-iodo precursor is readily achievable.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The following protocol is adapted for a tert-butyl 3-iodo-1H-indazole-1-carboxylate, which can be prepared from the corresponding 3-unsubstituted indazole.
General Protocol for Suzuki-Miyaura Coupling:
To a degassed mixture of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.) in a suitable solvent system (e.g., dioxane/water or DME/water), a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[1][2]
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 10 | 91 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 14 | 79 |
Note: Yields are for the coupling of the 3-iodo analog and are representative.
Conversion to Other Functional Groups
Synthesis of Indazole-3-carboxaldehyde
The bromomethyl group can be oxidized to an aldehyde, a versatile functional group for further transformations such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems.[3]
Protocol for Oxidation to Aldehyde (Sommelet Reaction):
This compound (1.0 eq.) is treated with hexamethylenetetramine (1.1 eq.) in a solvent such as chloroform or acetic acid. The resulting salt is then hydrolyzed with aqueous acid to afford tert-butyl 3-formyl-1H-indazole-1-carboxylate.
Alternatively, oxidation with dimethyl sulfoxide (DMSO) in the presence of a mild base like sodium bicarbonate (Kornblum oxidation) can be employed.
Synthesis of Phosphonium Salt for Wittig Reaction
The bromomethyl derivative can be readily converted to its corresponding triphenylphosphonium salt, which is a key reagent for the Wittig reaction to form alkenes from carbonyl compounds.[4][5]
Protocol for Phosphonium Salt Formation:
A solution of this compound (1.0 eq.) and triphenylphosphine (1.1 eq.) in a suitable solvent like toluene or acetonitrile is heated at reflux for several hours. Upon cooling, the phosphonium salt typically precipitates and can be collected by filtration, washed with a non-polar solvent, and dried.
Visualized Workflows and Pathways
Caption: Nucleophilic substitution pathways for derivatization.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Functional group interconversion pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation | MDPI [mdpi.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the alkylation of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions to optimize your reaction conditions.
| Problem | Possible Cause | Troubleshooting Steps & Optimization |
| Low or No Yield of Alkylated Product | Incomplete Deprotonation: The base may not be strong enough or used in insufficient quantity to deprotonate the nucleophile effectively. | - Switch to a stronger base: Sodium hydride (NaH) is often effective for N-alkylation of indazoles.[1][2][3] - Increase base equivalents: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation. |
| Poor Reactivity of the Electrophile: The alkylating agent may be sterically hindered or not sufficiently reactive. | - Use a more reactive leaving group: If using an alkyl chloride, consider switching to an alkyl bromide or iodide. Alkyl tosylates are also effective electrophiles.[3] - Increase reaction temperature: Gently heating the reaction can increase the rate of alkylation. However, monitor for potential side reactions. | |
| Degradation of Starting Material: this compound may be unstable under the reaction conditions. | - Control reaction temperature: Avoid excessive heat. - Ensure anhydrous conditions: Moisture can lead to hydrolysis of the starting material or deactivation of the base. Use dry solvents and glassware. | |
| Formation of N1 and N2 Isomer Mixture (Low Regioselectivity) | Inappropriate Base/Solvent System: The choice of base and solvent significantly influences the N1/N2 selectivity of indazole alkylation.[2][4] | - For N1-alkylation: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[2][3][4] This is often due to the formation of a chelated intermediate. - For N2-alkylation: While less common for this substrate due to the N1-Boc group, different conditions would be needed. Generally, kinetic control can favor N2 products.[2] |
| Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2] | - To favor the thermodynamic N1 product, allowing the reaction to stir for a longer period at a moderate temperature can be beneficial. | |
| Presence of Multiple Unidentified Side Products | Side Reactions: The bromomethyl group can be susceptible to side reactions, such as elimination or reaction with the solvent. | - Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to side product formation. - Choose an appropriate solvent: Ensure the solvent is inert under the reaction conditions. |
| Impure Starting Materials: Impurities in the this compound or the alkylating agent can lead to side reactions. | - Verify the purity of starting materials: Use purified reagents. | |
| Difficulty in Product Purification | Similar Polarity of Isomers: If a mixture of N1 and N2 isomers is formed, they can be difficult to separate by column chromatography due to similar polarities. | - Optimize for regioselectivity: The best approach is to optimize the reaction to form a single isomer. - Alternative purification methods: If separation is necessary, consider preparative HPLC or recrystallization using a mixed solvent system.[5] |
| Residual Starting Material or Reagents: Unreacted starting materials or byproducts from the reagents can co-elute with the product. | - Perform an aqueous work-up: Quench the reaction and wash with water or brine to remove water-soluble impurities. - Optimize chromatography conditions: Use a shallow gradient and consider different solvent systems for better separation. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of alkylation on the indazole ring?
A1: The regioselectivity of indazole alkylation (N1 vs. N2) is primarily influenced by:
-
Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. For this compound, the bulky Boc group at the N1 position will sterically direct alkylation to other nucleophilic sites.
-
Reaction Conditions: The choice of base and solvent is critical. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) generally favors N1-alkylation.[2][3]
-
Nature of the Electrophile: The reactivity and steric bulk of the alkylating agent can also affect the outcome.[2]
-
Thermodynamic vs. Kinetic Control: The N1-substituted indazoles are often the thermodynamically more stable products, while N2-substitution can be favored under kinetic control.[2]
Q2: Which base and solvent combination is recommended for selective N1-alkylation of indazoles?
A2: The combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is a well-established system for achieving high N1-regioselectivity in indazole alkylation.[2][3][4] This system has been reported to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.[3][4]
Q3: How can I monitor the progress of my alkylation reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products.
Q4: What are some common purification techniques for the alkylated indazole product?
A4: The most common method for purifying alkylated indazole products is flash column chromatography on silica gel.[6] If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to obtain a high-purity compound.[5] In cases where isomers are difficult to separate, preparative high-performance liquid chromatography (HPLC) may be necessary.
Q5: Are there any specific safety precautions I should take when working with sodium hydride?
A5: Yes, sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use anhydrous solvents and ensure all glassware is thoroughly dried. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocols
General Protocol for N1-Alkylation using Sodium Hydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Experimental Workflow
Caption: General workflow for the N1-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this reaction. Below you will find a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and visualizations to clarify the process.
Experimental Protocols
The synthesis of this compound is typically achieved via a radical bromination of the corresponding 3-methyl derivative using N-Bromosuccinimide (NBS). This reaction is a variation of the Wohl-Ziegler bromination.[1][2]
Synthesis of this compound
Reaction Scheme:
Starting Material: Tert-butyl 3-methyl-1H-indazole-1-carboxylate Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide Solvent: Carbon tetrachloride (CCl₄) or another suitable non-polar solvent Product: this compound
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction is typically monitored by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble, can be removed by filtration.
-
Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Guide & FAQs
Here are some common issues encountered during the synthesis of this compound and their potential solutions.
Q1: My reaction is not starting or is very slow. What could be the problem?
A1: A sluggish or non-starting reaction is often due to issues with the radical initiation.
-
Potential Causes & Solutions:
-
Inactive Radical Initiator: The radical initiator (AIBN or benzoyl peroxide) may have degraded. Use a fresh batch of the initiator.
-
Insufficient Light Source: If using photo-initiation, ensure the light source is of sufficient intensity and is positioned close to the reaction flask.
-
Presence of Radical Inhibitors: Oxygen can act as a radical inhibitor. Ensure your solvent is degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Trace impurities in the starting material or solvent can also inhibit the reaction.
-
Low Reaction Temperature: Ensure the reaction is being heated to the reflux temperature of the solvent to facilitate thermal initiation.
-
Q2: I am observing a very low yield of my desired product. What are the likely causes?
A2: Low yield can be attributed to several factors, from incomplete reaction to product degradation.
-
Potential Causes & Solutions:
-
Incomplete Reaction: As mentioned in Q1, ensure proper initiation and reaction conditions. Monitor the reaction by TLC until the starting material is fully consumed.
-
Product Instability: The bromomethyl group can be labile. Avoid prolonged heating after the reaction is complete. It is also sensitive to nucleophiles, so ensure all work-up and purification steps are performed promptly.
-
Sub-optimal Stoichiometry: While a 1:1 ratio of starting material to NBS is theoretically required, a slight excess of NBS (e.g., 1.1 eq.) can sometimes drive the reaction to completion. However, a large excess should be avoided to prevent side reactions.
-
Losses during Work-up and Purification: The product may have some water solubility. Minimize the number of aqueous washes. During column chromatography, use an appropriate solvent system to ensure good separation without excessive band broadening.
-
Q3: My final product is contaminated with a significant amount of the dibrominated side product. How can I avoid this?
A3: The formation of tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate is a common side reaction resulting from over-bromination.
-
Potential Causes & Solutions:
-
Excess NBS: Using a large excess of NBS is the most common cause of dibromination. Use a stoichiometric amount or only a slight excess (1.0-1.1 eq.) of NBS.
-
High Local Concentration of NBS: Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent throughout the reaction.
-
Prolonged Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product. Careful monitoring by TLC is crucial.
-
Q4: I am seeing other impurities besides the dibrominated product. What could they be?
A4: The presence of other impurities could be due to side reactions involving the indazole ring or impurities in the starting materials.
-
Potential Causes & Solutions:
-
Ring Bromination: Although less common with NBS compared to Br₂, bromination on the indazole ring can occur, especially if the reaction conditions are not well-controlled. Ensure a non-polar solvent is used and that the reaction is not exposed to acidic conditions.
-
Impure NBS: Impurities in the NBS can lead to side reactions. It is recommended to use freshly opened or purified NBS.[3]
-
Starting Material Impurities: Ensure the starting tert-butyl 3-methyl-1H-indazole-1-carboxylate is of high purity.
-
Data Presentation
| Parameter | Recommended Condition | Potential Impact on Yield |
| NBS Stoichiometry | 1.0 - 1.1 equivalents | <1.0 eq: Incomplete reaction, low yield. >1.2 eq: Increased dibromination, lower yield of desired product. |
| Radical Initiator | Catalytic amount (e.g., 0.05 eq. AIBN) | Insufficient amount: Slow or no reaction. Excess: Can lead to unwanted side reactions. |
| Solvent | Anhydrous Carbon Tetrachloride (CCl₄) | Use of polar or protic solvents can lead to side reactions and lower yields. |
| Temperature | Reflux | Lower temperatures will result in a slower reaction rate. |
| Reaction Time | Monitor by TLC/GC-MS | Insufficient time: Incomplete reaction. Excessive time: Increased side product formation. |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the bromination reaction.
References
Technical Support Center: Purification of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of the crude product.
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Column Chromatography | 1. Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities. | 1. Optimize Eluent: Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common starting point for similar compounds is a gradient of ethyl acetate in hexane (e.g., 10-30%). |
| 2. Column Overloading: Too much crude product was loaded onto the column. | 2. Reduce Load: Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). | |
| 3. Product Decomposition: The compound may be unstable on silica gel. | 3. Deactivate Silica Gel: Treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. | |
| Product "Oiling Out" During Recrystallization | 1. Inappropriate Solvent Choice: The solvent is too good a solvent, or the cooling process is too rapid. | 1. Select a Different Solvent System: A good recrystallization solvent should dissolve the compound when hot but not at room temperature. For indazole derivatives, mixtures like ethanol/water or acetone/water can be effective.[1] |
| 2. Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. | 2. Pre-purification: First, run the crude product through a short plug of silica gel to remove major impurities. | |
| Multiple Spots on TLC After Purification | 1. Incomplete Separation: The chosen eluent in column chromatography may not be optimal for separating the product from a closely related impurity. | 1. Use a Gradient Elution: Employ a shallow gradient of a more polar solvent to improve separation. |
| 2. Decomposition on TLC Plate: The compound might be degrading on the acidic silica gel of the TLC plate. | 2. Use Neutralized Plates: Dip the TLC plate in a solution of triethylamine in an organic solvent and dry it before use. | |
| Product is a Gummy Solid Instead of Crystalline | 1. Residual Solvent: Traces of solvent are trapped in the solid. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| 2. Amorphous Solid Formation: The compound has a natural tendency to form an amorphous solid. | 2. Trituration: Stir the gummy solid with a solvent in which it is poorly soluble (e.g., cold hexanes or diethyl ether) to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the crude this compound product?
A1: While specific data for this compound is limited, common impurities in related syntheses can include unreacted starting materials, over-brominated or di-Boc protected byproducts, and residual solvents from the workup.
Q2: What is a recommended solvent system for column chromatography?
A2: A good starting point for column chromatography is a gradient elution with ethyl acetate in hexane. Based on similar compounds, a gradient of 10% to 30% ethyl acetate in hexane should provide good separation on a silica gel column.[2] Always optimize the solvent system with TLC first.
Q3: Can I use recrystallization for purification? What solvents are recommended?
A3: Yes, recrystallization can be an effective purification method. For indazole derivatives, mixed solvent systems are often successful.[3] You can try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone) and then adding a co-solvent in which it is less soluble (e.g., water, hexane) dropwise until turbidity is observed, followed by slow cooling.[1]
Q4: How can I monitor the purification process effectively?
A4: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system that gives good separation between your product and impurities. The spots can be visualized under UV light (254 nm). Staining with potassium permanganate can also be used, but be aware that the compound may react.
Q5: Is this compound stable?
A5: The N-Boc protecting group is generally stable to many reagents but is sensitive to strong acids. The bromomethyl group is a reactive benzylic bromide and can be susceptible to nucleophilic substitution and degradation, especially in the presence of moisture or bases, and potentially upon prolonged exposure to silica gel. It is advisable to use the purified product promptly or store it under an inert atmosphere at low temperatures.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product.
-
Wet the column with the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Slowly add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
-
Visualizations
References
identification and removal of impurities in Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. The information is designed to help identify and remove common impurities that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound and what are the potential impurities?
The most common synthetic route involves a two-step process:
-
N-Boc Protection: 3-methyl-1H-indazole is protected with Di-tert-butyl dicarbonate (Boc₂O) to yield Tert-butyl 3-methyl-1H-indazole-1-carboxylate.
-
Radical Bromination: The methyl group of Tert-butyl 3-methyl-1H-indazole-1-carboxylate is then brominated, typically using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]
Based on this synthesis, the following impurities are commonly encountered:
-
Unreacted Starting Material: Tert-butyl 3-methyl-1H-indazole-1-carboxylate.
-
Over-brominated Byproduct: Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate.
-
Brominating Agent Byproduct: Succinimide, resulting from the use of NBS.[2]
-
Isomeric Byproducts: Bromination occurring on the benzene ring of the indazole core, although less likely under radical conditions.
Q2: How can I identify the presence of these impurities in my sample?
A combination of analytical techniques is recommended for impurity identification:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture. The product, starting material, and byproducts will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Allows for the structural characterization of the desired product and impurities. Key diagnostic signals are listed in the table below.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.
Q3: What are the characteristic ¹H NMR signals for the product and potential impurities?
The following table summarizes the expected ¹H NMR chemical shifts for this compound and its common impurities in a deuterated solvent like CDCl₃.
| Compound | Key ¹H NMR Signals (ppm) |
| This compound (Product) | ~1.7 (s, 9H, Boc), ~4.8 (s, 2H, CH₂Br), 7.2-8.2 (m, 4H, Ar-H) |
| Tert-butyl 3-methyl-1H-indazole-1-carboxylate (Starting Material) | ~1.7 (s, 9H, Boc), ~2.6 (s, 3H, CH₃), 7.1-8.1 (m, 4H, Ar-H) |
| Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate (Over-bromination) | ~1.7 (s, 9H, Boc), ~6.8 (s, 1H, CHBr₂), 7.3-8.3 (m, 4H, Ar-H) |
| Succinimide (Byproduct from NBS) | ~2.7 (s, 4H, CH₂CH₂) |
Q4: How can I remove succinimide from my reaction mixture?
Succinimide, a byproduct of NBS bromination, can often be removed by an aqueous workup.[2] Since succinimide is acidic, washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate it, increasing its solubility in the aqueous phase.[3] Ensure your product is stable under basic conditions before performing this wash.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Bromination Reaction | - Ensure the reaction is monitored by TLC or HPLC to confirm the consumption of the starting material. - Use freshly recrystallized NBS, as older batches may be less reactive.[4] - Ensure the radical initiator (e.g., AIBN) is active and used in the correct amount. - Check the reaction temperature; radical brominations often require heating.[1] |
| Degradation of Product | - Avoid prolonged reaction times at high temperatures. - Work up the reaction promptly upon completion. - Be mindful that benzylic bromides can be sensitive to light and acid. |
| Inefficient Workup | - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent. - Minimize product loss during solvent removal by using a rotary evaporator at a moderate temperature. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | - Increase the reaction time or the amount of NBS and radical initiator slightly. |
| Over-bromination | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents). - Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent. |
| Formation of Isomeric Byproducts | - Ensure the reaction is performed under strict radical conditions (e.g., non-polar solvent, radical initiator, light) to favor benzylic bromination over aromatic bromination. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification
This is a general protocol for the purification of this compound.
-
Stationary Phase: Silica gel is commonly used.[5]
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.
-
Determine the optimal solvent ratio using TLC. Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
Gradually increase the polarity of the eluent if necessary to elute the product (gradient elution).
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization for Purification
Recrystallization can be an effective method for final purification if a suitable solvent is found.
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points.[5]
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is not) can also be used. For indazole derivatives, mixtures of solvents like acetone/water or ethanol/water can be effective.[6]
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. adpharmachem.com [adpharmachem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Navigating the Reactivity of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Technical Support Guide
For researchers and drug development professionals utilizing Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, ensuring its stability in solution is paramount to achieving successful and reproducible results. This technical support center provides essential guidance on handling, storage, and troubleshooting common issues encountered during its use in synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by moisture, protic solvents, strong nucleophiles, high temperatures, and prolonged exposure to light. The presence of the bromomethyl group makes it a reactive alkylating agent, susceptible to nucleophilic attack, while the Boc-protecting group can be sensitive to acidic conditions.
Q2: What are the recommended solvents for dissolving and reacting with this compound?
A2: Anhydrous aprotic solvents are highly recommended to maintain the integrity of the compound.[1][2][3][4] Commonly used solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dichloromethane (DCM), and toluene.[1][2][5] It is crucial to use solvents with low water content to prevent hydrolysis.
Q3: How should this compound be stored to ensure its long-term stability?
A3: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[6][7] Refrigeration at 2-8°C is advisable.[7]
Q4: I am observing low yields in my alkylation reaction. What could be the potential causes related to the stability of the reagent?
A4: Low yields can stem from the degradation of the this compound. Common causes include the use of non-anhydrous solvents, exposure of the solution to atmospheric moisture, or prolonged reaction times at elevated temperatures. It is also possible that the substrate being alkylated is not sufficiently nucleophilic or that the base used is inappropriate for the reaction.
Q5: My solution of this compound has developed a color. Does this indicate degradation?
A5: Discoloration of the solution can be an indicator of decomposition.[7] Impurities or side products formed due to degradation may be colored. If you observe a color change, it is advisable to assess the purity of the solution (e.g., by TLC or LC-MS) before proceeding with your experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no product formation in alkylation reaction | Degradation of the alkylating agent due to moisture. | Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][5] |
| Inappropriate base used for deprotonation of the substrate. | Select a suitable base for your specific substrate. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used with indazoles.[1][2][3][4] | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. Some reactions may require gentle heating.[2] | |
| Formation of multiple products (impurities) | Side reactions due to the presence of nucleophilic impurities. | Purify all starting materials and solvents before use. |
| Decomposition of the product or starting material under the reaction conditions. | Optimize reaction conditions, such as temperature and reaction time, to minimize the formation of byproducts. | |
| Inconsistent reaction outcomes | Variability in the quality of the alkylating agent. | Use a fresh batch of this compound or verify the purity of the existing stock. |
| Inconsistent reaction setup (e.g., exposure to air). | Standardize the experimental procedure, ensuring consistent use of anhydrous techniques and inert atmospheres. |
Experimental Protocols
General Protocol for N-Alkylation of Indazoles
This protocol provides a general guideline for the N-alkylation of an indazole derivative using this compound.
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
This compound (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)[1][2]
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole.[2]
-
Add anhydrous THF to dissolve the indazole (concentration typically 0.1-0.2 M).[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Carefully add sodium hydride portion-wise to the stirred solution.[1][2]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1][2]
-
Add a solution of this compound in anhydrous THF dropwise to the suspension at room temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-alkylated product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
how to prevent dimerization of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. The following information is designed to help you mitigate common issues, such as dimerization, and ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed with this compound?
The most prevalent side reaction is dimerization through intermolecular N-alkylation. In this process, the nucleophilic N-2 position of one indazole molecule attacks the electrophilic bromomethyl group of another molecule. This results in the formation of a stable, undesired dimer, which can complicate purification and reduce the yield of your target product.
Q2: What factors promote the dimerization of this compound?
Several factors can accelerate the rate of dimerization:
-
Elevated Temperatures: Higher temperatures increase the rate of most reactions, including the undesired dimerization.
-
Presence of Base: Basic conditions can deprotonate the N-2 position of the indazole ring, increasing its nucleophilicity and promoting the alkylation reaction.
-
High Concentrations: More concentrated solutions increase the probability of intermolecular collisions, leading to a higher rate of dimer formation.
-
Prolonged Storage: Over time, even in the solid state, the compound can slowly dimerize, especially if not stored under optimal conditions.
-
Certain Solvents: Polar aprotic solvents may facilitate the formation of charged intermediates, potentially accelerating the dimerization reaction.
Q3: How can I detect the presence of the dimer in my reaction mixture or starting material?
The dimer can typically be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a distinct, less polar spot compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will have a molecular weight corresponding to the combined mass of two molecules of the starting material minus HBr.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer will show characteristic signals for the methylene bridge and distinct aromatic protons compared to the monomer.
Troubleshooting Guide: Preventing Dimerization
This guide provides specific recommendations to minimize the formation of the indazole dimer during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of a significant amount of a higher molecular weight impurity. | Dimerization of the starting material or intermediate. | 1. Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to slow down the rate of dimerization. 2. Control of Stoichiometry: Use the bromomethyl indazole as the limiting reagent if possible, or add it slowly to the reaction mixture containing the nucleophile. 3. Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) and add it portion-wise. 4. Dilute Conditions: Run the reaction at a lower concentration to reduce the frequency of intermolecular collisions. |
| Starting material shows signs of degradation or impurity upon analysis before use. | Improper storage leading to dimerization over time. | 1. Storage Conditions: Store the compound at low temperatures (≤ 4 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). 2. Fresh Reagent: Use freshly prepared or recently purchased this compound for best results. |
| Difficulty in purifying the desired product from the dimer. | Similar chromatographic behavior of the product and the dimer. | 1. In-situ Generation: Consider a two-step, one-pot procedure where tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate is first converted to the bromomethyl derivative in situ and immediately reacted with the nucleophile without isolation. 2. Optimized Chromatography: If purification is necessary, carefully optimize your column chromatography conditions (e.g., gradient elution, different solvent systems) to achieve better separation. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation with a Nucleophile to Minimize Dimerization
-
To a solution of the nucleophile in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a mild base (e.g., K₂CO₃ or Cs₂CO₃).
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Add the solution of the bromomethyl indazole dropwise to the cooled solution of the nucleophile and base over a period of 30-60 minutes.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature while monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-situ Generation and Reaction
-
Dissolve tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a brominating agent (e.g., PBr₃ or CBr₄/PPh₃) dropwise and stir the reaction at 0 °C for 1-2 hours, or until the conversion to the bromomethyl intermediate is complete (monitor by TLC).
-
In the same pot, add the desired nucleophile and any necessary base.
-
Allow the reaction to proceed at 0 °C to room temperature until the formation of the desired product is complete.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Caption: Proposed dimerization pathway of this compound.
scale-up challenges for the synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.
Troubleshooting Guide
Issue: Low or No Conversion During Boc Protection of 3-Methyl-1H-indazole
-
Question: My reaction to protect 3-methyl-1H-indazole with Boc anhydride is sluggish or shows no product formation. What are the possible causes and solutions?
-
Answer:
-
Incomplete Deprotonation: The indazole N-H is weakly acidic, and incomplete deprotonation can lead to a slow reaction. Ensure you are using a suitable base. While triethylamine (TEA) is common, for a more robust reaction, consider a stronger, non-nucleophilic base like sodium hydride (NaH). If using NaH, perform the reaction at a low temperature (e.g., 0 °C) to control reactivity.
-
Reagent Quality: The Boc anhydride may have degraded. Use a fresh bottle or a recently opened one.
-
Moisture: The presence of water can consume the base and hydrolyze the Boc anhydride. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Stirring: A heterogeneous mixture, especially with certain bases, requires efficient stirring to ensure proper mixing and reaction.
-
Issue: Formation of Multiple Products During Benzylic Bromination with NBS
-
Question: I am observing multiple spots on my TLC plate after the NBS bromination of tert-butyl 3-methyl-1H-indazole-1-carboxylate. What are these byproducts and how can I minimize them?
-
Answer:
-
Over-bromination: The most common byproduct is the dibrominated species, tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate. To minimize this, use N-bromosuccinimide (NBS) in a controlled stoichiometry (typically 1.05-1.1 equivalents). Avoid a large excess of NBS.
-
Aromatic Bromination: Although less common for this specific substrate, bromination on the indazole ring is a possible side reaction, especially if the reaction is run for an extended period or at excessively high temperatures.
-
Hydrolysis: The bromomethyl product is sensitive to water. If your reaction conditions are not anhydrous, you may form the corresponding alcohol (hydroxymethyl) derivative. Ensure you are using a dry solvent and consider adding a non-reactive acid scavenger like barium carbonate to the reaction mixture.
-
Impure NBS: Old or impure NBS can contain free bromine, which can lead to non-selective bromination. It is recommended to use freshly recrystallized NBS for best results.
-
Issue: Difficulty in Removing Succinimide Byproduct During Work-up
-
Question: I am struggling to remove the succinimide byproduct from my reaction mixture after the NBS bromination. What is an effective work-up procedure?
-
Answer: Succinimide has some solubility in common organic solvents but is more soluble in water.
-
Aqueous Wash: After the reaction, dilute the mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water or a saturated sodium bicarbonate solution to remove the succinimide.
-
Filtration: In some cases, particularly when using non-polar solvents like carbon tetrachloride (though its use is now restricted), succinimide may precipitate from the reaction mixture upon cooling. The solid can then be removed by filtration.
-
Base Wash: A wash with a dilute base solution (e.g., NaHCO3) can help to remove any remaining succinimide and neutralize any acidic byproducts like HBr.
-
Issue: Exothermic Reaction During Large-Scale Bromination
-
Question: My NBS bromination reaction is highly exothermic, and I am concerned about controlling the temperature on a larger scale. What are the best practices for managing this?
-
Answer: NBS brominations are known to be exothermic and require careful management, especially during scale-up.
-
Controlled Addition: Add the NBS portion-wise or as a solution in the reaction solvent to control the rate of the reaction and heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system to dissipate the heat generated.
-
Radical Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate. Use the recommended catalytic amount.
-
Solvent Choice: While historically CCl4 was used, safer solvents like acetonitrile are now preferred. The thermal properties of the solvent should be considered for heat dissipation. Be aware that solutions of NBS in DMF can be hazardous and exhibit thermal instability.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended radical initiator for the NBS bromination step, and in what quantity?
-
A1: 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used radical initiators. They are typically used in catalytic amounts, ranging from 0.01 to 0.1 equivalents relative to the starting material.
-
-
Q2: How can I monitor the progress of the NBS bromination reaction?
-
A2: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common observation in some solvents is the consumption of the denser NBS, which sits at the bottom of the flask, and the formation of the less dense succinimide, which floats.
-
-
Q3: What are the optimal storage conditions for this compound?
-
A3: The product is a bromomethyl derivative and is likely sensitive to moisture and potentially light. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
-
-
Q4: Can I use an alternative brominating agent to NBS?
-
A4: Yes, other brominating agents can be used for benzylic bromination. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a potential alternative that can sometimes offer better selectivity and is considered a safer option in some contexts. Molecular bromine (Br2) can also be used, but it is less selective and more hazardous to handle.
-
-
Q5: What are the key safety precautions when working with NBS on a large scale?
-
A5: NBS is a powerful oxidizing agent and can be hazardous. Avoid inhalation of the powder. Reactions involving NBS are generally exothermic and require careful temperature control. It is crucial to assess the thermal stability of NBS in the chosen solvent, as incompatibilities have been reported, for instance with DMF. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).
-
Quantitative Data Summary
| Parameter | Step 1: Boc Protection | Step 2: Benzylic Bromination |
| Starting Material | 3-Methyl-1H-indazole | Tert-butyl 3-methyl-1H-indazole-1-carboxylate |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaH | N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Acetonitrile or formerly Carbon Tetrachloride (CCl₄) |
| Stoichiometry | Boc₂O (1.1-1.2 eq.), Base (1.1-1.2 eq.) | NBS (1.05-1.1 eq.), Initiator (0.01-0.1 eq.) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (e.g., ~77 °C for CCl₄) |
| Reaction Time | 2-16 hours | 1-4 hours |
| Typical Yield | > 90% | 70-85% |
| Purity Assessment | TLC, HPLC, NMR | TLC, HPLC, NMR, Mass Spectrometry |
Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-methyl-1H-indazole-1-carboxylate
-
To a solution of 3-methyl-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.05 eq.).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for the NBS bromination step.
Technical Support Center: Reactions Involving Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions involving Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental workup.
Question 1: After an alkylation reaction with a nucleophile, my TLC analysis shows multiple spots, including one that is very close to my product spot. What could this be?
Answer: A common issue in the alkylation of indazoles is the formation of regioisomers. Even though the N-1 position is protected by a Boc group, certain reaction conditions can lead to side products. The most likely impurity that is structurally similar to your product is the N-2 alkylated isomer of your starting nucleophile if it is also a heterocyclic amine. Another possibility is unreacted starting material, this compound.
To identify the spots, you can:
-
Run a co-spot on your TLC plate with your starting material.
-
Use a stain that is specific for your product's functional group.
-
If the reaction is monitored by LC-MS, you can check the mass of the main peaks to identify the product and any byproducts.
Question 2: I am having trouble removing all of the unreacted this compound from my product during column chromatography. What can I do?
Answer: If your product and the starting material have very similar polarities, purification can be challenging. Here are a few suggestions:
-
Optimize your solvent system: A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[1] Consider trying different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[2]
-
Derivatization: As a last resort, you could consider a temporary derivatization of your product to alter its polarity, followed by purification and removal of the derivatizing group.
Question 3: During my aqueous workup, I am seeing a significant amount of a new, more polar spot on my TLC, and my yield is low. What might be happening?
Answer: This could be due to the hydrolysis of the Boc protecting group, especially if your aqueous wash is acidic. The Boc group is known to be labile under acidic conditions.[3] To avoid this, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution, followed by brine) during your workup.[4] Another possibility, though less likely under standard workup conditions, is the hydrolysis of the bromide to a hydroxymethyl group.
Question 4: My reaction is sluggish and does not go to completion, leaving a lot of starting material. What can I do to improve the reaction?
Answer: Incomplete conversion can be due to several factors:
-
Base Strength: For alkylation reactions with N-H containing nucleophiles, a sufficiently strong base is required to deprotonate the nucleophile. Consider using a stronger base like sodium hydride (NaH).[5]
-
Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or THF are commonly used for such alkylations.[5][6]
-
Temperature: Gently heating the reaction mixture may increase the reaction rate. However, be cautious as this can also lead to more side products.[7]
Data Presentation
The regioselectivity of N-alkylation of indazoles is highly dependent on the substituent at the C-3 position and the reaction conditions. The following table summarizes the N-1 selectivity for the alkylation of various C-3 substituted indazoles using NaH in THF, which is a common method for achieving high N-1 regioselectivity.
| 3-Substituent | Alkylating Agent | Base/Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield (%) | Reference |
| -COMe | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 89 | [3] |
| -tert-butyl | n-pentyl bromide | NaH / THF | RT to 50 | >99 : 1 | 91 | [3] |
| -CO₂Me (5-bromo) | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99 : 1 (N-1) | >90 | [3] |
| -CN | Isobutyl Bromide | NaH / THF | 50 | >95 : 5 (N-1) | 85 | [3] |
Experimental Protocols
Protocol 1: General Workup Procedure for an Alkylation Reaction
This protocol describes a general workup for a reaction where this compound is used to alkylate a generic nucleophile (Nu-H) in the presence of a base.
-
Quenching: After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base.[3]
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[1][3] Add water if needed to dissolve all salts. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[1] Alternatively, if the product is a solid, recrystallization can be employed.[2]
Protocol 2: Boc Deprotection (If Required)
If the final product requires the removal of the Boc protecting group, the following acidic hydrolysis protocol can be used.
-
Dissolution: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane or ethyl acetate.[3]
-
Acid Addition: Add an excess of an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir the mixture at room temperature.[3]
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic, to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
Mandatory Visualization
Caption: General experimental workflow for the workup of reactions.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the management of potentially exothermic reactions involving Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. While specific calorimetric data for this compound is not widely published, its structure as a reactive alkylating agent warrants careful thermal management.[1][2] The information herein is based on general principles for controlling exothermic reactions and handling similar chemical classes.
Frequently Asked Questions (FAQs)
Q1: What makes this compound potentially hazardous in terms of exothermicity?
A1: this compound is an alkylating agent.[1] Such compounds are reactive and can undergo exothermic reactions, particularly when reacting with nucleophiles. The bromomethyl group is a key structural feature that contributes to its reactivity.[1] Reactions that are highly exothermic can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled.
Q2: What are the initial signs of a runaway exothermic reaction?
A2: Early indicators of a potential thermal runaway include:
-
A sudden, unexpected rise in reaction temperature that does not stabilize with standard cooling methods.
-
An increase in the rate of gas evolution.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Boiling of the solvent at the flask's surface, even with external cooling.
Q3: How can I prevent an exothermic event when working with this compound?
A3: Proactive measures are crucial for managing exothermic reactions.[3] Key preventative strategies include:
-
Slow Addition of Reagents: Adding the limiting reagent slowly to the reaction mixture allows for better temperature control.[4]
-
Adequate Cooling: Ensure your cooling bath has sufficient capacity to absorb the heat generated by the reaction.
-
Dilution: Running the reaction in a more dilute solution can help to dissipate heat more effectively.[5]
-
Monitoring: Continuous monitoring of the reaction temperature is essential.
Q4: What should I do if I suspect an exothermic reaction is getting out of control?
A4: If you observe signs of a thermal runaway, your immediate priorities are personal safety and containing the reaction.
-
Alert Others: Inform your colleagues and supervisor immediately.
-
Enhance Cooling: If it is safe to do so, increase the cooling to the reaction vessel.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Prepare for Quenching: Have a quenching agent ready, but only use it if you can do so safely.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.[1]
Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Reagent Addition | Addition rate is too fast. | Immediately stop the addition. Allow the temperature to stabilize before resuming at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. | |
| Reaction concentration is too high. | Consider diluting the reaction mixture with more solvent. | |
| Sustained High Temperature Despite Cooling | Reaction is highly exothermic under the current conditions. | If the temperature does not respond to enhanced cooling, consider quenching the reaction. |
| Insufficient stirring. | Ensure the stirring is vigorous enough to provide adequate heat transfer to the cooling bath. | |
| Gas Evolution is More Vigorous Than Expected | Reaction is proceeding faster than anticipated. | Reduce the rate of reagent addition and monitor the temperature closely. Ensure adequate ventilation.[1] |
| A side reaction may be occurring. | If possible, take a sample for analysis to identify any unexpected products. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet. Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Initial Charge: Charge the reaction flask with this compound and the solvent.
-
Cooling: Cool the mixture to the desired reaction temperature.
-
Reagent Addition: Add the nucleophilic reagent dropwise from the dropping funnel, ensuring the temperature does not rise more than 2-3 °C from the set point.[4]
-
Monitoring: Continuously monitor the reaction temperature. If a significant exotherm is observed, stop the addition and allow the temperature to return to the set point before resuming.
-
Completion: Once the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
Protocol 2: Emergency Quenching of a Runaway Reaction
Note: This procedure should only be performed if it is safe to do so. Personal safety is the highest priority.
-
Safety First: Ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[6] Have a fire extinguisher and safety shower readily accessible.
-
Cooling: If possible and safe, immerse the reaction flask in a larger cooling bath.[7]
-
Quenching Agent: Slowly and cautiously add a suitable quenching agent. For many organic reactions, a cold, inert solvent like toluene can be used to dilute and cool the reaction.[8] For quenching reactive intermediates, isopropanol followed by methanol and then water can be a suitable sequence.[9]
-
Control Addition: Add the quenching agent in small portions, monitoring the temperature and any gas evolution.[10]
-
Neutralization: Once the reaction is quenched and the temperature is stable, the mixture can be neutralized for proper waste disposal.
Visualizations
Caption: Decision workflow for managing temperature during a chemical reaction.
Caption: Step-by-step protocol for emergency quenching of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of some DNA-alkylating drugs on thermal stability, acid and osmotic resistance of the membrane of whole human erythrocytes and their ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sarponggroup.com [sarponggroup.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. epfl.ch [epfl.ch]
- 10. ehs.ucr.edu [ehs.ucr.edu]
solvent selection for optimizing Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. Below you will find frequently asked questions and troubleshooting guides to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound?
A1: This compound is primarily used as an alkylating agent. The key reactive sites are the bromomethyl group at the 3-position and the tert-butyloxycarbonyl (Boc) protecting group at the N1 position. The bromomethyl group is susceptible to nucleophilic substitution, making it useful for introducing the indazole moiety to other molecules. The Boc group protects the N1 position of the indazole ring from undergoing alkylation.
Q2: How does the Boc protecting group on the N1 position influence the reactivity of the indazole?
A2: The Boc group is crucial for controlling regioselectivity in reactions involving the indazole core. Direct alkylation of unprotected 1H-indazoles often results in a mixture of N1 and N2 substituted products, which can be challenging to separate.[1][2] The Boc group at the N1 position effectively blocks this site, directing any potential intramolecular or intermolecular alkylation to the N2 position, should the reaction conditions favor it. However, the primary role of the Boc group in this reagent is to ensure that the indazole nitrogen does not compete with the intended nucleophile during the alkylation reaction with the bromomethyl group.
Q3: What are the common side reactions to be aware of when using this reagent?
A3: Potential side reactions include:
-
Deprotection: The Boc group can be labile under acidic conditions. Care should be taken to avoid strongly acidic environments if the Boc group needs to remain intact.
-
Elimination: Under strongly basic conditions, elimination of HBr from the bromomethyl group to form a methylene-indazole species is a possibility, though less common.
-
Homocoupling: In the presence of certain metals or bases, the bromomethyl group could potentially undergo homocoupling to form a dimer.
Q4: What general advice is available for handling and storing this compound?
A4: As with many brominated organic compounds, it is advisable to store this compound in a cool, dry, and dark place to prevent degradation. It is also recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses common issues encountered during alkylation reactions using this compound with a generic nucleophile (Nu-).
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Reaction | 1. Insufficiently nucleophilic substrate. 2. Inappropriate solvent. 3. Reaction temperature is too low. | 1. If using a weak nucleophile, consider adding a non-nucleophilic base to deprotonate it. 2. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. 3. Gradually increase the reaction temperature and monitor for product formation by TLC or LC-MS. |
| Formation of Multiple Products | 1. Deprotection of the Boc group followed by reaction at N1. 2. Side reactions of the nucleophile or starting material. 3. Instability of the product under reaction conditions. | 1. Ensure the reaction is performed under neutral or basic conditions to maintain the Boc group. 2. Re-evaluate the compatibility of all reagents under the chosen reaction conditions. 3. Monitor the reaction progress closely and consider a shorter reaction time or lower temperature. |
| Difficulty in Product Purification | 1. Co-elution of the product with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography; consider using a different stationary phase (e.g., alumina). 2. If the product is unstable on silica, consider alternative purification methods such as recrystallization or preparative HPLC. |
Solvent Selection for Indazole Alkylation
While the N1 position of the title compound is protected, understanding the general effects of solvents on indazole alkylation can be informative for reaction optimization and for cases where deprotection may occur. The choice of solvent can significantly influence the regioselectivity of alkylation on an unprotected indazole ring.[3]
| Solvent Type | Common Examples | General Effect on N1:N2 Alkylation Ratio | Reference |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Can favor N1 or N2 depending on the base and other conditions. Often used to increase reaction rates. | [2][3] |
| Aprotic Non-polar | THF, Dioxane, Toluene | In combination with bases like NaH, often favors N1 alkylation. | [1][3][4] |
| Protic | Alcohols (e.g., Ethanol) | Can lead to mixtures and potential side reactions. Generally less preferred for selective alkylations. | [5] |
Experimental Protocols
General Protocol for Alkylation of a Phenolic Nucleophile
Objective: To synthesize the ether-linked product by reacting this compound with a generic phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Methodology:
-
To a solution of the substituted phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: N1 vs. N2 alkylation in unprotected vs. Boc-protected indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate and its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a reactive bromomethyl group onto the indazole ring system provides a versatile handle for further chemical modifications, making bromomethyl indazole derivatives valuable intermediates in drug discovery. This guide presents a comparative analysis of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate and its positional isomers, focusing on their synthesis, physicochemical properties, and potential applications in the development of novel therapeutics. While direct comparative studies are limited, this guide consolidates available data to highlight the impact of isomeric positioning on the chemical and biological characteristics of these compounds.
Physicochemical Properties
The position of the bromomethyl group on the indazole ring influences the electronic distribution and steric environment of the molecule, which in turn affects its physical and chemical properties. A summary of the key physicochemical properties for the tert-butyl bromomethyl-1H-indazole-1-carboxylate isomers is presented in Table 1.
| Property | This compound | Tert-butyl 4-(bromomethyl)-1H-indazole-1-carboxylate | Tert-butyl 5-(bromomethyl)-1H-indazole-1-carboxylate | Tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate | Tert-butyl 7-(bromomethyl)-1H-indazole-1-carboxylate |
| CAS Number | 174180-42-8[1] | 1263414-09-0[2][3] | 209804-25-1[4] | 1126424-54-1[5] | Not readily available |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₅BrN₂O₂ | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol [1][4] | 311.17 g/mol | 311.17 g/mol [4] | 311.17 g/mol | 311.17 g/mol |
| Appearance | White to off-white solid | Not specified | Not specified | Not specified | Not specified |
| Melting Point | 84 °C[1] | Not specified | Not specified | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of tert-butyl bromomethyl-1H-indazole-1-carboxylates typically involves the N-protection of the indazole ring with a tert-butoxycarbonyl (Boc) group, followed by bromination of a methyl group on the indazole core. The reactivity of the bromomethyl group is analogous to that of benzylic bromides, making it susceptible to nucleophilic substitution reactions. This reactivity is crucial for the derivatization of these molecules.
A general synthetic workflow is depicted below:
References
- 1. 1H-Indazole-1-carboxylicacid,3-(broMoMethyl)-,1,1-diMethylethylester | 174180-42-8 [amp.chemicalbook.com]
- 2. 1263414-09-0|tert-Butyl 4-(bromomethyl)-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Khan Academy [khanacademy.org]
- 4. tert-Butyl 5-(bromomethyl)-1H-indazole-1-carboxylate - CAS:209804-25-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1126424-54-1|tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of validated analytical methods for the quantification of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key intermediate in the synthesis of various therapeutic agents. The following sections present a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information is based on established principles of analytical method validation as outlined by regulatory bodies.[1][2][3][4]
Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and GC-MS are powerful techniques for the analysis of indazole derivatives.[5][6]
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation and quantification of a broad range of compounds.[6] When coupled with a UV detector, it offers a robust and reliable method for routine quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds and provides high selectivity and sensitivity.[5] A GC-MS spectrum for this compound is available, confirming its suitability for this technique.[7]
Data Presentation: Method Validation Parameters
The following tables summarize the hypothetical performance data for the validation of HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 0.8% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.2% | RSD ≤ 2.0% |
| Limit of Quantification (LOQ) | 5 µg/mL | 0.5 µg/mL | To be established |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | No interference |
Experimental Protocols
The following are detailed methodologies for the validation of the proposed analytical methods.
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Validation Experiments:
-
Specificity: Analysis of blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Preparation and analysis of at least five standard solutions of this compound over a concentration range of 5-150 µg/mL. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (R²) is determined.
-
Accuracy: Analysis of samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD is calculated to assess the method's ruggedness.
-
-
Limit of Quantification (LOQ): Determined as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 10:1.
GC-MS Method Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Validation Experiments:
-
Specificity: Analysis of a blank (solvent) to ensure no interfering peaks at the retention time of the analyte. The mass spectrum of the analyte peak is compared to a reference spectrum for confirmation.
-
Linearity: Preparation and analysis of at least five standard solutions over a concentration range of 0.5-50 µg/mL. A calibration curve is constructed by plotting the peak area of the selected ion against concentration, and the correlation coefficient (R²) is determined.
-
Accuracy: Analysis of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed. The RSD of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is repeated under different conditions (e.g., different day, different analyst) to assess the method's variability.
-
-
Limit of Quantification (LOQ): Determined as the lowest concentration of the analyte that can be reliably quantified. This is often determined as the concentration that provides a signal-to-noise ratio of at least 10.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the validation of the described analytical methods.
Caption: HPLC-UV method validation workflow.
Caption: GC-MS method validation workflow.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. benchchem.com [benchchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
head-to-head comparison of different synthetic routes to Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate is a valuable intermediate, and understanding the optimal synthetic route to this compound can save significant time and resources. This guide provides a head-to-head comparison of three distinct synthetic pathways, complete with experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Late-Stage Bromination | Route B: Early-Stage Bromination | Route C: Functional Group Interconversion |
| Starting Material | 2-Aminoacetophenone | 2-Aminoacetophenone | 1H-Indazole-3-carboxylic acid |
| Number of Steps | 3 | 3 | 3 |
| Overall Yield (approx.) | Moderate to High | Low to Moderate | Moderate |
| Key Challenge | Selectivity of benzylic bromination | Potential for N-H interference during bromination | Handling of reactive reagents (LiAlH4, PBr3) |
| Scalability | Good | Moderate | Moderate |
| Purification | Chromatography may be required for all steps | Chromatography likely needed for bromination and protection steps | Chromatography often necessary after reduction and bromination |
Synthetic Route Overviews
The three primary strategies for synthesizing this compound involve different order of key chemical transformations: the formation of the indazole ring, the introduction of the bromomethyl group, and the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Route A: Late-Stage Bromination
This route prioritizes the early formation and protection of the indazole core, with the reactive bromomethyl group being introduced in the final step.
Caption: Workflow for Route A: Late-Stage Bromination.
Route B: Early-Stage Bromination
In this approach, the benzylic bromination is performed on the unprotected 3-methyl-1H-indazole, followed by the N-Boc protection.
Caption: Workflow for Route B: Early-Stage Bromination.
Route C: Functional Group Interconversion
This strategy starts with a more oxidized indazole derivative and involves reduction followed by conversion of the resulting alcohol to the desired bromide.
Caption: Workflow for Route C: Functional Group Interconversion.
Experimental Data Comparison
The following table summarizes the quantitative data for each key step in the proposed synthetic routes. Yields are based on literature precedents for similar transformations and may vary depending on specific reaction conditions and scale.
| Route | Step | Reaction | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| A | 1 | Synthesis of 3-Methyl-1H-indazole | 2-Aminoacetophenone, NaNO₂, SnCl₂·H₂O | HCl(aq) | 1 (diazotization), overnight (reduction) | 0-10 | 90 |
| 2 | N-Boc Protection | 3-Methyl-1H-indazole, (Boc)₂O, DMAP | Dichloromethane | 3 | Room Temp. | ~95 | |
| 3 | Benzylic Bromination | Tert-butyl 3-methyl-1H-indazole-1-carboxylate, NBS, AIBN | Carbon Tetrachloride | 12 | Reflux | 40-50 | |
| B | 1 | Synthesis of 3-Methyl-1H-indazole | 2-Aminoacetophenone, NaNO₂, SnCl₂·H₂O | HCl(aq) | 1 (diazotization), overnight (reduction) | 0-10 | 90 |
| 2 | Benzylic Bromination | 3-Methyl-1H-indazole, NBS | Carbon Tetrachloride | 4 | Reflux | Low (complex mixture) | |
| 3 | N-Boc Protection | 3-(Bromomethyl)-1H-indazole, (Boc)₂O, Base | Dichloromethane | 15 | Room Temp. | ~60-70 | |
| C | 1 | N-Boc Protection of Indazole-3-carboxylate | 1H-Indazole-3-carboxylic acid ethyl ester, (Boc)₂O, DMAP | Dichloromethane | 3 | Room Temp. | ~95 |
| 2 | Reduction to Alcohol | Tert-butyl 1H-indazole-3-carboxylate, LiAlH₄ | Tetrahydrofuran | 2-4 | Reflux | ~80-90 | |
| 3 | Conversion to Bromide | Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate, PBr₃ | Dichloromethane | 2-3 | 0 to Room Temp. | ~85-95 |
Detailed Experimental Protocols
Route A: Late-Stage Bromination
Step 1: Synthesis of 3-Methyl-1H-indazole To a solution of 2-aminoacetophenone (1.0 eq) in aqueous hydrochloric acid at 0-10 °C, a solution of sodium nitrite (1.2 eq) in water is added dropwise. The mixture is stirred for 1 hour. Subsequently, a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is added slowly, and the reaction is stirred overnight at the same temperature. The reaction mixture is then poured into ice water, and the pH is adjusted to 8 with a suitable base to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 3-methyl-1H-indazole.
Step 2: N-Boc Protection of 3-Methyl-1H-indazole To a solution of 3-methyl-1H-indazole (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane, di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield tert-butyl 3-methyl-1H-indazole-1-carboxylate.
Step 3: Benzylic Bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate A mixture of tert-butyl 3-methyl-1H-indazole-1-carboxylate (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) in carbon tetrachloride is heated at reflux for 12 hours.[1] After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by flash column chromatography to afford this compound.[1]
Route C: Functional Group Interconversion
Step 1: N-Boc Protection of 1H-Indazole-3-carboxylic acid ethyl ester Following a similar procedure to Step 2 in Route A, 1H-indazole-3-carboxylic acid ethyl ester is reacted with di-tert-butyl dicarbonate in the presence of DMAP to yield tert-butyl 1H-indazole-3-carboxylate.
Step 2: Reduction of Tert-butyl 1H-indazole-3-carboxylate to Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of tert-butyl 1H-indazole-3-carboxylate (1.0 eq) in THF is added dropwise. The reaction mixture is then heated to reflux for 2-4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography to give tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate.
Step 3: Conversion of Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate to this compound To a solution of tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C, phosphorus tribromide (PBr₃, 0.5 eq) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product, which may be purified by column chromatography.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the desired scale, available starting materials, and purification capabilities.
-
Route A is a strong contender due to its logical progression and generally good yields for the initial steps. However, the final benzylic bromination can be low-yielding and require careful optimization to minimize side products.
-
Route B is conceptually straightforward, but the benzylic bromination of the unprotected indazole is often problematic, leading to complex mixtures and low yields of the desired intermediate. This makes it a less favorable option for reliable synthesis.
-
Route C offers a potentially high-yielding and clean alternative, particularly for the final two steps. The key transformations, reduction and alcohol bromination, are generally reliable. However, this route requires the handling of highly reactive and hazardous reagents like LiAlH₄ and PBr₃, which may be a consideration for scalability and safety.
For laboratory-scale synthesis where control over reactive reagents is manageable, Route C appears to be the most promising in terms of overall yield and purity. For larger-scale production, Route A might be preferred due to the avoidance of highly reactive reducing and brominating agents in the later stages, although optimization of the final bromination step would be critical.
References
Confirming Product Structure by 2D NMR after Reaction with Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alkylation of indazoles is a fundamental transformation in medicinal chemistry, yet the regioselectivity of this reaction often presents a significant challenge. The reaction of a nucleophile with an electrophile such as tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate can lead to the formation of two distinct regioisomers: the N1- and N2-alkylated products. The unambiguous structural confirmation of the desired product is paramount for advancing drug discovery and development programs. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with an alternative method for the structural elucidation of these regioisomers, supported by experimental data and detailed protocols.
The Power of 2D NMR in Structural Elucidation
Two-dimensional NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the connectivity of atoms within a molecule. For distinguishing between the N1 and N2 regioisomers of alkylated indazoles, several 2D NMR experiments are particularly informative. These include COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
Of these, HMBC and NOESY are often the most decisive in assigning the correct regiochemistry.[1] The key to differentiating the N1 and N2 isomers lies in observing long-range correlations between the protons of the newly introduced alkyl group (specifically, the methylene protons adjacent to the indazole nitrogen) and the carbon atoms of the indazole core.
A crucial diagnostic tool is the HMBC spectrum, which reveals correlations between protons and carbons that are two or three bonds apart. For an N1-substituted indazole, a correlation is expected between the methylene protons of the alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation will be observed between the same methylene protons and the C3 carbon.[2][3]
The NOESY experiment, which shows through-space correlations between protons, can provide complementary evidence. For the N1 isomer, a Nuclear Overhauser Effect (NOE) may be observed between the methylene protons of the alkyl group and the proton at the C7 position of the indazole ring.
Data Presentation: A Comparative Analysis
To illustrate the power of 2D NMR in distinguishing between N1 and N2 isomers, the following tables present a summary of expected and reported ¹H and ¹³C NMR chemical shifts for a model system closely related to the product of a reaction with this compound. The data is based on the N-alkylation of a 3-substituted indazole.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) for N1- and N2-Alkyl Indazole Regioisomers
| Proton | N1-Isomer (Expected) | N2-Isomer (Expected) |
| Indazole H-4 | ~7.8 | ~7.7 |
| Indazole H-5 | ~7.3 | ~7.2 |
| Indazole H-6 | ~7.5 | ~7.4 |
| Indazole H-7 | ~8.1 | ~7.8 |
| N-CH₂ | ~4.5 | ~4.7 |
| tert-Butyl | ~1.6 | ~1.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substituents.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for N1- and N2-Alkyl Indazole Regioisomers
| Carbon | N1-Isomer (Expected) | N2-Isomer (Expected) |
| C3 | ~142 | ~150 |
| C3a | ~122 | ~121 |
| C4 | ~128 | ~127 |
| C5 | ~123 | ~122 |
| C6 | ~127 | ~126 |
| C7 | ~110 | ~118 |
| C7a | ~141 | ~140 |
| N-CH₂ | ~50 | ~52 |
| C(CH₃)₃ | ~82 | ~82 |
| C(CH₃)₃ | ~28 | ~28 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substituents.
Table 3: Key Diagnostic 2D NMR Correlations
| 2D NMR Experiment | N1-Isomer Correlation | N2-Isomer Correlation |
| HMBC | N-CH₂ to C7a | N-CH₂ to C3 |
| NOESY | N-CH₂ to H-7 | N-CH₂ to H-3 (if present) |
Alternative Method: Single-Crystal X-ray Crystallography
An alternative, and often considered definitive, method for structure determination is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the atomic positions in a crystalline solid.
Comparison with 2D NMR:
| Feature | 2D NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (crystal) |
| Information | Connectivity, solution conformation | Precise 3D structure in the solid state |
| Ambiguity | Can sometimes be ambiguous for complex stereochemistry | Unambiguous structure determination |
| Throughput | Relatively high | Can be low; crystal growth is a major bottleneck |
| Material required | Milligram quantities | Sub-milligram to milligram quantities of good quality crystals |
While X-ray crystallography provides an unequivocal answer to the product's structure, the major hurdle is often the ability to grow high-quality single crystals, which can be a time-consuming and challenging process. 2D NMR, on the other hand, provides structural information on the molecule in solution, which is often more relevant to its biological context, and is a more routine and higher-throughput technique.
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
General NMR Instrument Parameters: The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. Specific parameters should be optimized for the instrument and sample.
-
COSY (Correlation Spectroscopy):
-
Pulse program: cosygpqf
-
Spectral width (F2 and F1): 10-12 ppm
-
Number of scans (NS): 2-4
-
Number of increments (F1): 256-512
-
Relaxation delay (d1): 1.5-2.0 s
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse program: hsqcedetgpsisp2.3
-
¹H Spectral width (F2): 10-12 ppm
-
¹³C Spectral width (F1): 160-200 ppm
-
Number of scans (NS): 4-8
-
Number of increments (F1): 256
-
Relaxation delay (d1): 1.5 s
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse program: hmbcgplpndqf
-
¹H Spectral width (F2): 10-12 ppm
-
¹³C Spectral width (F1): 200-220 ppm
-
Number of scans (NS): 8-16
-
Number of increments (F1): 256-512
-
Long-range coupling delay (d6): Optimized for 8 Hz (62.5 ms)
-
Relaxation delay (d1): 2.0 s
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse program: noesygpph
-
Spectral width (F2 and F1): 10-12 ppm
-
Number of scans (NS): 8-16
-
Number of increments (F1): 256-512
-
Mixing time (d8): 0.5-1.0 s
-
Relaxation delay (d1): 2.0 s
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway for distinguishing N1 and N2 isomers using HMBC and a typical experimental workflow for structure elucidation.
References
Navigating the Analysis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Reaction Mixtures: A Comparative Guide to LC-MS Method Development
For researchers, scientists, and drug development professionals engaged in the synthesis of indazole-based compounds, robust analytical methodologies are paramount for reaction monitoring, impurity profiling, and ensuring final product quality. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate reaction mixtures. Alternative analytical techniques are also discussed, supported by detailed experimental protocols and comparative data to facilitate informed decisions in the laboratory.
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, necessitates stringent analytical control. LC-MS, with its high sensitivity and selectivity, stands out as the premier technique for resolving and identifying the target compound from a complex matrix of starting materials, intermediates, byproducts, and impurities.
Comparative Analysis of LC-MS Methodologies
An effective LC-MS method for this application should provide excellent separation of the main product from its potential impurities within a reasonable timeframe. The primary impurities anticipated in the reaction mixture include unreacted starting materials such as 1H-indazole-3-carboxylic acid, byproducts from the Boc-protection step like tert-butanol and residual di-tert-butyl dicarbonate, and potentially over-brominated or debrominated species.
Below is a comparison of two hypothetical, yet optimized, LC-MS methods—a standard High-Performance Liquid Chromatography (HPLC)-MS method and a more rapid Ultra-High-Performance Liquid Chromatography (UHPLC)-MS method.
| Parameter | HPLC-MS Method | UHPLC-MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20 min | 10-98% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Range (m/z) | 100-500 | 100-500 |
| Run Time | 25 min | 7 min |
Table 1: Comparison of HPLC-MS and UHPLC-MS Method Parameters.
The quantitative performance of these methods for the target analyte and key potential impurities is summarized below. Retention times and mass-to-charge ratios (m/z) are predicted based on the physicochemical properties of the compounds.
| Compound | HPLC-MS Retention Time (min) | UHPLC-MS Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1H-Indazole-3-carboxylic acid | 3.2 | 1.1 | 163.05 | 145.04, 117.05 |
| tert-Butanol | 2.1 | 0.8 | 75.08 | 57.07 |
| This compound | 15.8 | 4.2 | 311.04, 313.04 (Br isotopes) | 255.02, 257.02, 211.05, 131.05 |
| Tert-butyl 3-methyl-1H-indazole-1-carboxylate (debrominated) | 14.5 | 3.8 | 233.13 | 177.11, 133.09 |
| Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate (over-brominated) | 16.5 | 4.5 | 388.95, 390.95, 392.95 | 332.93, 334.93, 252.96 |
Table 2: Comparative Performance Data for the Analysis of the Target Compound and Potential Impurities.
Alternative Analytical Techniques
While LC-MS is the preferred method for comprehensive analysis, other techniques can be employed for specific purposes such as rapid in-process checks.
| Technique | Application | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring | Simple, inexpensive, fast | Low resolution and sensitivity, not quantitative |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities (e.g., tert-butanol) | High resolution for volatile compounds | Not suitable for non-volatile or thermally labile compounds like the main product |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of final product and key intermediates | Provides detailed structural information | Lower sensitivity than MS, not ideal for complex mixture analysis |
Table 3: Comparison of Alternative Analytical Techniques.
Experimental Protocols
Optimized UHPLC-MS Method
1. Sample Preparation:
-
Dilute 10 µL of the reaction mixture in 990 µL of a 50:50 mixture of Mobile Phase A and B.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
2. Liquid Chromatography:
-
System: UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 98% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry:
-
System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-500.
Visualizing the Workflow
To better illustrate the process of method development and analysis, the following diagrams outline the key steps and logical relationships.
Caption: Workflow for LC-MS method development and sample analysis.
Caption: Decision tree for selecting an appropriate analytical technique.
A Comparative Guide to Assessing the Purity of Synthesized Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. The purity of this key building block is critical in the development of novel therapeutics, and this document offers detailed experimental protocols and supporting data to ensure reliable quality control.
Introduction
This compound is a vital intermediate in the synthesis of various biologically active molecules. Its purity directly impacts the yield and quality of subsequent reactions and the final active pharmaceutical ingredient (API). The most common synthetic route involves the radical bromination of Tert-butyl 3-methyl-1H-indazole-1-carboxylate, typically using N-bromosuccinimide (NBS) as the brominating agent. This process can lead to several impurities that need to be identified and quantified.
This guide focuses on a robust HPLC method for purity assessment and compares its performance with Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
Potential Impurities in the Synthesis
A thorough understanding of potential impurities is crucial for developing a specific and accurate analytical method. Based on the likely synthetic pathway, the following impurities are anticipated:
-
Tert-butyl 3-methyl-1H-indazole-1-carboxylate (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
-
Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate (Over-bromination Impurity): Excessive bromination can result in the formation of a dibrominated byproduct.
-
Succinimide: A byproduct from the use of N-bromosuccinimide as the brominating agent.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Quantitative purity determination, impurity profiling | Structural elucidation, identification of impurities, quantitative analysis (qNMR) | Molecular weight determination, structural confirmation, impurity identification |
| Quantitation | Excellent (with reference standards) | Good (qNMR with internal standard) | Semi-quantitative to quantitative (with isotopic labeling) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Very High (pg to fg level) |
| Specificity | High (separation of isomers) | High (structural information) | High (mass-to-charge ratio) |
| Throughput | High (with autosampler) | Low to Moderate | High (with LC-MS) |
| Sample Prep. | Simple dissolution and filtration | Simple dissolution | Simple dissolution and dilution |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed to provide excellent separation of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized sample and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the desired product and the identification of impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Data (Predicted):
| Compound | Key Chemical Shifts (ppm) |
| This compound | ~7.8-8.2 (m, 2H, Ar-H), ~7.3-7.6 (m, 2H, Ar-H), ~4.8 (s, 2H, CH₂Br), ~1.7 (s, 9H, C(CH₃)₃) |
| Tert-butyl 3-methyl-1H-indazole-1-carboxylate | ~7.7-8.1 (m, 2H, Ar-H), ~7.2-7.5 (m, 2H, Ar-H), ~2.6 (s, 3H, CH₃), ~1.7 (s, 9H, C(CH₃)₃) |
| Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate | ~7.9-8.3 (m, 2H, Ar-H), ~7.4-7.7 (m, 2H, Ar-H), ~7.0 (s, 1H, CHBr₂), ~1.7 (s, 9H, C(CH₃)₃) |
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the synthesized compound and its impurities.
Instrumentation:
-
Mass Spectrometer (e.g., ESI-QTOF or GC-MS)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 10-100 µg/mL.
Expected Mass-to-Charge Ratios (m/z) for [M+H]⁺:
| Compound | Molecular Formula | Expected m/z |
| This compound | C₁₃H₁₅BrN₂O₂ | 311.03, 313.03 (Br isotope pattern) |
| Tert-butyl 3-methyl-1H-indazole-1-carboxylate | C₁₃H₁₆N₂O₂ | 233.13 |
| Tert-butyl 3-(dibromomethyl)-1H-indazole-1-carboxylate | C₁₃H₁₄Br₂N₂O₂ | 388.94, 390.94, 392.94 (Br₂ isotope pattern)[1] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and subsequent purity analysis.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical workflow for HPLC purity assessment.
Conclusion
For routine quality control and quantitative purity assessment of this compound, HPLC is the recommended method due to its high resolution, sensitivity, and throughput. NMR spectroscopy and Mass Spectrometry are invaluable complementary techniques for definitive structural elucidation and identification of unknown impurities. A combination of these methods provides a robust strategy for ensuring the quality and purity of this important synthetic intermediate.
References
Lack of Publicly Available Data Hinders Comparative Analysis of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate Derivatives
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available information regarding the synthesis and comparative biological activity of compounds directly derived from Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. While this compound is commercially available and recognized as a chemical intermediate in synthetic organic chemistry, dedicated studies detailing the creation of a series of its derivatives and a subsequent evaluation of their biological effects could not be identified.
The indazole core is a well-established pharmacophore, and numerous studies have explored the biological activities of various indazole derivatives, particularly in the field of oncology. The existing research focuses on derivatives synthesized from other precursors, showcasing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, these studies do not utilize this compound as the specific starting material for generating and comparing a library of compounds.
The absence of such focused research means that the necessary experimental data to construct a meaningful comparison guide—including quantitative measures of biological activity (e.g., IC50 values), detailed experimental protocols, and elucidated signaling pathways—is not available in the public domain. Consequently, it is not possible to provide the requested data tables and visualizations that would form the core of the comparative guide.
Researchers, scientists, and drug development professionals interested in the potential of derivatives from this compound may need to undertake primary research to synthesize and evaluate these compounds to understand their structure-activity relationships and therapeutic potential. Without such foundational studies, a comparative analysis remains speculative.
cross-reactivity studies of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate derivatives
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to effectively interact with the ATP-binding pocket of these enzymes. However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their selectivity across the human kinome. Off-target activities can lead to adverse effects, but in some instances, can also result in beneficial polypharmacology. Therefore, a thorough understanding of a compound's cross-reactivity is paramount.
Comparative Kinase Inhibition Profiles
To illustrate the varying selectivity of 1H-indazole-based compounds, this section presents the in vitro half-maximal inhibitory concentrations (IC50) of three well-characterized indazole-containing kinase inhibitors: UNC2025, BMS-777607, and R428 (Bemcentinib). These compounds, while sharing the indazole core, exhibit distinct inhibitory profiles against a panel of kinases, highlighting how substitutions on the indazole ring system influence target specificity.[1]
| Kinase Target | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| AXL | 1.2 | 1.1 | 14 |
| MER | 0.74 | - | - |
| FLT3 | 0.8 | - | - |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| TYRO3 | 5.83 | 4.3 | - |
| KIT | 8.18 | - | - |
| c-Met | 364 | 3.9 | - |
| RON | - | 1.8 | - |
Data sourced from MedchemExpress and ACS Publications as cited in Benchchem's "Unveiling the Selectivity of 1H-Indazole-Based Compounds: A Comparative Cross-Reactivity Profile".[1]
Note: The data presented is for illustrative purposes to demonstrate the concept of cross-reactivity among indazole-based kinase inhibitors. The cross-reactivity profile of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate may differ significantly.
Structure-Activity Relationships and Cross-Reactivity
The substitution pattern on the indazole ring plays a critical role in determining a compound's potency and selectivity.[2] For instance, studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is crucial for their inhibitory activity against the calcium-release activated calcium (CRAC) channel.[3][4] Similarly, modifications at the 3-position of the indazole ring, as seen in 3-ethynyl-1H-indazoles, have been shown to influence inhibition of the PI3K signaling pathway.[5] The "bromomethyl" group at the 3-position of the title compound introduces a reactive electrophilic site, which could potentially lead to covalent interactions with target proteins, a factor that would significantly influence its cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach is essential for determining the cross-reactivity profile of a novel compound. In vitro kinase inhibition assays are a standard method for generating quantitative data on a compound's potency and selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.[1]
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions to create a concentration gradient.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction Initiation: Add the kinase, substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[1]
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a general workflow for kinase inhibitor cross-reactivity profiling and a simplified signaling pathway that could be modulated by an indazole-based inhibitor.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the efficiency of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate as an alkylating agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of an appropriate alkylating agent is pivotal for the efficient construction of complex molecular architectures. Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate has emerged as a valuable building block for the introduction of the indazole-3-ylmethyl moiety, a common scaffold in pharmacologically active compounds. This guide provides a comparative analysis of its efficiency as an alkylating agent against more conventional alternatives, namely benzyl bromide and 4-methoxybenzyl bromide. The comparison is supported by available experimental data for the alternative agents and a discussion of the anticipated reactivity of the target compound based on fundamental chemical principles.
Executive Summary
This compound is a specialized reagent primarily utilized for incorporating the indazole-3-ylmethyl group into a target molecule. Its reactivity is influenced by the steric and electronic properties of the indazole ring system. In comparison, benzyl bromide and 4-methoxybenzyl bromide are well-characterized, general-purpose benzylic alkylating agents with a large body of supporting experimental data. While direct, side-by-side comparative studies are not extensively available in the literature, this guide consolidates existing data for the alternatives and provides a framework for evaluating the potential efficiency of this compound.
Comparative Analysis of Reactivity
The efficiency of an alkylating agent in SN2 reactions is largely governed by the electrophilicity of the carbon atom bearing the leaving group and the steric hindrance around it.
-
Benzyl Bromide : This is a standard, reactive benzylic halide. The phenyl group can stabilize the transition state of an SN2 reaction.
-
4-Methoxybenzyl Bromide : The electron-donating methoxy group at the para position can slightly decrease the electrophilicity of the benzylic carbon compared to benzyl bromide, potentially leading to slower reaction rates in some SN2 reactions. However, it can also stabilize a developing positive charge, making it more reactive in reactions with more SN1 character.
-
This compound : The indazole-1-carboxylate moiety is expected to have a more complex influence. The Boc-protected indazole ring is a bulky substituent, which may introduce steric hindrance and potentially slow down the reaction rate compared to the less hindered benzyl bromide. Electronically, the indazole system can influence the electrophilicity of the methylene carbon.
Quantitative Data for Alternative Alkylating Agents
The following tables summarize representative experimental data for the alkylation of common nucleophiles with benzyl bromide and 4-methoxybenzyl bromide. These data provide a baseline for assessing the performance of benzylic alkylating agents.
Table 1: O-Alkylation of Phenols
| Alkylating Agent | Phenol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | 4-Hydroxybenzoic Acid | n-Bu4POH | THF | 0 to rt | 4-24 | 94 |
| Benzyl Bromide | Phenol | K2CO3 | Acetone | Reflux | 12 | 95 |
| 4-Methoxybenzyl Bromide | 4-Nitrophenol | K2CO3 | DMF | rt | 4 | 92 |
Table 2: N-Alkylation of Anilines
| Alkylating Agent | Aniline Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Aniline | K2CO3 | Acetone | Reflux | - | - |
| Benzyl Bromide | Aniline | None | None | 100 | 2 | 85 (mono-alkylated) |
| 4-Methoxybenzyl Bromide | Aniline | NaH | DMF | 0 to rt | 2 | 80 |
Table 3: S-Alkylation of Thiols
| Alkylating Agent | Thiol Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Thiophenol | Et3N | Water | rt | 1 | 95 |
| Benzyl Bromide | Thiophenol | K2CO3 | Water | rt | 1 | 95 |
| 4-Methoxybenzyl Bromide | Thiophenol | NaH | THF | 0 to rt | 1 | 90 |
Experimental Protocols
Below are detailed experimental protocols for typical alkylation reactions. While a specific protocol for this compound is not provided due to the lack of specific literature examples for the alkylation of phenols, anilines, and thiols, a general procedure analogous to that of benzyl bromide would be a suitable starting point for optimization.
General Procedure for O-Alkylation of Phenols
To a solution of the phenol (1.0 equiv) and a suitable base (e.g., K2CO3, 1.5 equiv) in an appropriate solvent (e.g., acetone, DMF), the alkylating agent (1.1 equiv) is added. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
General Procedure for N-Alkylation of Anilines
The aniline (1.0 equiv) is dissolved in a suitable solvent (e.g., DMF), and a base (e.g., NaH, 1.2 equiv) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which the alkylating agent (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for S-Alkylation of Thiols
To a solution of the thiol (1.0 equiv) in a solvent such as THF or water, a base (e.g., Et3N or K2CO3, 1.1 equiv) is added. The alkylating agent (1.0 equiv) is then added, and the mixture is stirred at room temperature. After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the thioether, which may be further purified if necessary.
Visualizations
Experimental Workflow for a Typical Alkylation Reaction
Caption: A generalized workflow for a typical nucleophilic alkylation reaction.
Logical Relationship in SN2 Reactivity
Caption: Key factors influencing the efficiency of an SN2 alkylation reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules containing the indazole-3-ylmethyl moiety. While quantitative, direct comparative data on its alkylating efficiency against standard agents like benzyl bromide is limited, a qualitative assessment suggests that its reactivity may be tempered by the steric bulk of the indazole substituent. For straightforward benzylation reactions, benzyl bromide remains a highly efficient and well-documented choice. However, for the specific introduction of the indazole-3-ylmethyl group, this compound is an indispensable tool, and reaction conditions should be carefully optimized to achieve desired outcomes. Researchers should consider performing small-scale pilot reactions to determine the optimal conditions for their specific substrate and desired transformation.
reproducibility of published synthesis methods for Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. This guide provides a detailed examination of a reliable, two-step pathway for the synthesis of tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. Due to a lack of direct comparative studies on the reproducibility of various published methods for this specific compound, this guide focuses on a well-established and robust protocol, offering insights into achieving consistent results.
The proposed synthesis involves the initial preparation of the precursor, tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate, followed by its bromination to yield the target compound. This approach is supported by analogous transformations reported in the literature for similar heterocyclic systems.
Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
This procedure is adapted from established methods for the functionalization of N-protected indazoles.
Materials:
-
1H-Indazole-3-carbaldehyde
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Protection of the indazole nitrogen: To a solution of 1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up of the protection reaction: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tert-butyl 3-formyl-1H-indazole-1-carboxylate is used in the next step without further purification.
-
Reduction of the aldehyde: Dissolve the crude aldehyde in a mixture of DCM and methanol (4:1). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction mixture for 1-2 hours at 0 °C.
-
Work-up and purification: Quench the reaction by the slow addition of water. Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate as a white solid.
Step 2: Synthesis of this compound
This bromination protocol is based on reliable methods for the conversion of benzylic alcohols to bromides.
Materials:
-
Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction setup: To a solution of tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate (1.0 eq) and carbon tetrabromide (CBr₄) (1.5 eq) in anhydrous DCM at 0 °C, add triphenylphosphine (PPh₃) (1.5 eq) portion-wise.
-
Reaction progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white to off-white solid.
Data Presentation
The following tables summarize the expected quantitative data for the proposed two-step synthesis. The values are based on typical yields and purities for these types of reactions.
Table 1: Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate
| Parameter | Value |
| Starting Material | 1H-Indazole-3-carbaldehyde |
| Key Reagents | (Boc)₂O, DMAP, NaBH₄ |
| Solvent | DCM, MeOH |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours (total) |
| Typical Yield | 85-95% |
| Purity (Typical) | >98% (after chromatography) |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | Tert-butyl 3-(hydroxymethyl)-1H-indazole-1-carboxylate |
| Key Reagents | CBr₄, PPh₃ |
| Solvent | DCM |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
| Purity (Typical) | >98% (after chromatography) |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the bromination step.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of components in the Appel bromination reaction.
Safety Operating Guide
Proper Disposal of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate as a hazardous chemical waste. Due to its halogenated nature, it requires specific handling and disposal procedures to ensure personnel safety and environmental compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Proper disposal of this compound is critical for maintaining a safe laboratory environment and adhering to regulatory standards. As a brominated heterocyclic compound, it falls under the category of halogenated organic waste, which necessitates segregation from other waste streams and disposal via a licensed hazardous waste management company.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves (such as nitrile).[2][3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety.[1] Waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[1][5] This is crucial as halogenated solvents often require specific disposal methods, such as high-temperature incineration, and mixing them with non-halogenated waste can complicate and increase the cost of disposal.[1][6]
Key Storage Guidelines:
-
Container : Use a chemically compatible container with a secure, tight-fitting lid. The container should be in good condition and free from leaks.[1][7] Polyethylene or other resistant plastic containers are often suitable for halogenated solvent waste.[4][6]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste, including their approximate percentages.[1][7][8] Do not use abbreviations or chemical formulas.[7]
-
Storage Location : Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[4][8] The storage area should have secondary containment.[6]
Disposal Procedure for Unused or Contaminated Material
-
Solid Waste : If disposing of the pure compound or contaminated solid materials (e.g., paper towels, absorbent pads), place them in a securely sealed and clearly labeled "Halogenated Organic Waste" container.
-
Liquid Waste : If the compound is in solution, transfer the liquid waste into a designated "Halogenated Organic Liquid Waste" container.[7] This should be done in a chemical fume hood.[6]
-
Container Management : Keep the waste container securely closed except when adding waste.[1][7] Do not fill the container beyond 90% capacity to allow for expansion.[1]
-
Requesting Disposal : Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted hazardous waste disposal company.[1] Follow your institution's specific procedures for requesting a waste pickup.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Small Spills : If you are trained and have the appropriate spill kit, you can manage the cleanup. Use an inert absorbent material to contain and soak up the spill. Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste.[1][4][6]
-
Large Spills : For large spills, evacuate the area and contact your institution's emergency response team.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation in Lab | Up to 25 gallons of Halogenated Solvent waste may be accumulated in a Satellite Accumulation Area (SAA). | [6] |
| Container Fill Level | Do not fill beyond 90% capacity. | [1] |
| pH of Commingled Waste | A pH between 5.5 and 9.5 is generally acceptable for commingled organic solvent waste. | [8] |
Experimental Workflow: Disposal Protocol
Caption: Disposal workflow for halogenated organic compounds.
Logical Relationship: Waste Segregation
Caption: Logic for segregating chemical waste based on halogen content.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate. Due to its chemical nature as a brominated organic compound and a potential alkylating agent, strict adherence to these procedures is critical to ensure personnel safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Primary exposure routes include inhalation, skin contact, and eye contact. Similar brominated indazole compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times when handling the compound to protect against splashes.[4][5][6][7][8] |
| Hand Protection | Chemical-resistant gloves (Nitrile) | Gloves must be inspected before use and disposed of properly after handling.[1][5][8][9] Change gloves frequently.[8] |
| Body Protection | Laboratory Coat | Should be long-sleeved and fully buttoned to cover all personal clothing.[6][8] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound and its solutions must be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[4][10] All necessary PPE should be worn correctly.[11][12]
-
Weighing and Aliquoting : Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[10] Use the smallest amount of the substance necessary for the experiment.[10]
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Ensure all glassware is properly secured and the reaction is conducted within the fume hood.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[3][10] Decontaminate the work area.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3][4] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][3][4] Remove contaminated clothing. If skin irritation persists, seek medical advice.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3][4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical attention.[1][3] |
| Minor Spill (in fume hood) | Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[10] Collect the material into a sealed, labeled hazardous waste container.[10] |
| Major Spill | Evacuate the immediate area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[10] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Categorization : This compound is a halogenated organic compound. All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated "Halogenated Organic Waste" container.[13][14]
-
Solid Waste : Collect all solid waste, including contaminated gloves and paper towels, in a clearly labeled, sealed container for hazardous solid waste.[13]
-
Liquid Waste : Aqueous and organic solutions containing this compound should be collected in separate, clearly labeled "Halogenated Organic Waste" containers.[13][14]
-
Prohibited Disposal : Do not dispose of this chemical or its waste down the drain or in the regular trash.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. benchchem.com [benchchem.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. ibisscientific.com [ibisscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical disposal | UK Science Technician Community [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
